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  • Product: 1H-Imidazole-1-carbonyl chloride
  • CAS: 74731-19-4

Core Science & Biosynthesis

Foundational

1H-imidazole-1-carbonyl chloride structural formula and molecular weight

An In-Depth Technical Guide to 1H-Imidazole-1-Carbonyl Chloride: Properties, Synthesis, and Applications Introduction 1H-imidazole-1-carbonyl chloride is a reactive chemical intermediate of significant interest to resear...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1H-Imidazole-1-Carbonyl Chloride: Properties, Synthesis, and Applications

Introduction

1H-imidazole-1-carbonyl chloride is a reactive chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development. As a derivative of imidazole, a ubiquitous heterocyclic scaffold in biologically active molecules, this compound serves as a versatile reagent for introducing a carbonyl group.[1][2] Its structure combines the aromatic imidazole ring with a highly electrophilic acyl chloride, making it an effective agent for acylation reactions. This guide provides a comprehensive overview of its structural formula, molecular weight, synthesis, reactivity, applications, and safety protocols, tailored for a scientific audience.

Molecular and Structural Properties

The fundamental characteristics of 1H-imidazole-1-carbonyl chloride are summarized below. Understanding these properties is crucial for its appropriate handling, storage, and application in synthetic chemistry.

Structural Formula

The structure consists of an imidazole ring where a carbonyl chloride group is attached to one of the nitrogen atoms.

Molecular Formula: C4H3ClN2O[3][4]

Structure:

Physicochemical Properties

A compilation of key physical and chemical properties is presented in the table below. These values are critical for predicting the compound's behavior in different chemical environments and for analytical purposes.

PropertyValueSource
Molecular Weight 130.53 g/mol [3][4][5]
IUPAC Name 1H-imidazole-1-carbonyl chloride[5]
CAS Number 74731-19-4[3]
Predicted Boiling Point 258.7 ± 23.0 °C[3]
Predicted Density 1.44 ± 0.1 g/cm3 [3]
Predicted pKa 2.81 ± 0.10[3]

Synthesis and Reactivity

Synthesis

1H-imidazole-1-carbonyl chloride is typically synthesized through the reaction of imidazole with phosgene or a phosgene equivalent. A well-documented analogous reaction is the synthesis of 1,1'-carbonyldiimidazole, which involves reacting four equivalents of imidazole with one equivalent of phosgene in an anhydrous solvent like tetrahydrofuran (THF).[6] In this process, two equivalents of imidazole act as a base to neutralize the hydrochloric acid byproduct, forming imidazolium chloride, while the other two equivalents react with phosgene.[6]

A similar principle applies to the synthesis of 1H-imidazole-1-carbonyl chloride, where controlling the stoichiometry is key to obtaining the mono-acylated product instead of the di-substituted 1,1'-carbonyldiimidazole.

Below is a diagram illustrating the general synthetic pathway.

G cluster_reactants Reactants cluster_products Products Imidazole Imidazole Reaction Reaction Imidazole->Reaction 2 eq. Phosgene Phosgene (COCl2) Phosgene->Reaction 1 eq. Target 1H-Imidazole-1-carbonyl chloride Byproduct Imidazolium chloride Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Reaction->Target Reaction->Byproduct

Caption: General synthesis of 1H-imidazole-1-carbonyl chloride.

Reactivity

The reactivity of 1H-imidazole-1-carbonyl chloride is dominated by the electrophilic nature of the carbonyl carbon. It is an excellent acylating agent, similar to, but often more reactive than, 1,1'-carbonyldiimidazole. The imidazole leaving group is a good one, facilitating nucleophilic acyl substitution reactions. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. This reactivity makes it a valuable tool in peptide synthesis and the derivatization of complex molecules.[6]

The compound is sensitive to moisture and will hydrolyze to form imidazole, carbon dioxide, and hydrochloric acid.[7] Therefore, it must be handled under anhydrous conditions.

Applications in Research and Drug Development

The imidazole moiety is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in various biological interactions.[1][2][8] 1H-imidazole-1-carbonyl chloride serves as a key building block for introducing the imidazole scaffold and for constructing more complex molecules.

  • Peptide Coupling: It can be used as a coupling reagent in peptide synthesis. It activates the carboxylic acid group of an amino acid, facilitating the formation of a peptide bond with another amino acid.

  • Synthesis of Heterocycles: It is a precursor for the synthesis of various substituted imidazoles and other heterocyclic systems.[9][10]

  • Derivatization of Bioactive Molecules: In drug discovery, modifying lead compounds to improve their pharmacological properties is a common strategy. 1H-imidazole-1-carbonyl chloride can be used to introduce carbonyl-linked functionalities to amines or alcohols on a parent molecule, potentially enhancing its activity, solubility, or stability. For instance, imidazole derivatives have shown promise as antiviral agents, including against HIV.[2]

Safety and Handling

As a reactive acyl chloride, 1H-imidazole-1-carbonyl chloride is a hazardous substance that requires careful handling. The safety information is largely extrapolated from data on its precursors and analogous compounds like imidazole and 1,1'-carbonyldiimidazole.[7][11][12]

Hazard CategoryPrecautionary Measures and StatementsSource(s)
Acute Toxicity Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[7]
Skin Corrosion/Irritation Causes severe skin burns. Wear protective gloves and clothing. Take off immediately all contaminated clothing and wash before reuse.[7][11]
Eye Damage/Irritation Causes serious eye damage. Wear eye and face protection. Rinse cautiously with water for several minutes if in eyes.[7][11]
Inhalation May cause respiratory irritation. Do not breathe dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[11]
Storage & Handling Store locked up in a dry, well-ventilated place under an inert gas. Keep container tightly closed. Moisture sensitive.[7]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, water, amines, and alcohols.[7][11]

Experimental Protocol: Synthesis of an Amide

This section provides a representative protocol for the synthesis of an N-substituted benzamide using 1H-imidazole-1-carbonyl chloride, illustrating its application as an acylating agent.

Step-by-Step Methodology
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel is charged with a solution of aniline (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Preparation: In a separate dry flask, 1H-imidazole-1-carbonyl chloride (1.1 eq.) is dissolved in anhydrous DCM.

  • Reaction Execution: The solution of 1H-imidazole-1-carbonyl chloride is transferred to the dropping funnel and added dropwise to the stirred solution of aniline at 0 °C over 15 minutes.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Experimental Workflow Diagram

G A 1. Setup: Aniline in dry DCM under N2 at 0°C B 2. Add 1H-imidazole-1-carbonyl chloride solution dropwise A->B C 3. Stir at room temperature (2-4 hours) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Aqueous Work-up (HCl, NaHCO3, Brine) D->E Reaction Complete F 6. Dry, Evaporate, & Purify (Column Chromatography) E->F G N-phenylbenzamide (Final Product) F->G

Caption: Workflow for a typical amide synthesis.

Conclusion

1H-imidazole-1-carbonyl chloride is a potent and versatile reagent in organic synthesis. Its defined structural properties and high reactivity make it an invaluable tool for creating complex molecules, particularly in the field of medicinal chemistry. While its hazardous nature necessitates stringent safety precautions, its utility in forming essential chemical bonds like amides and esters ensures its continued importance in research and development laboratories. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective use.

References

  • Fisher Scientific. (2012, March 7).
  • Oakwood Products, Inc. (n.d.).
  • Thermo Fisher Scientific. (2018, January 23).
  • ChemicalBook. (2017). 74731-19-4(IMIDAZOLE-1-CARBONYL CHLORIDE) Product Description.
  • Amerigo Scientific. (n.d.). 1H-Imidazole-4-carbonyl chloride.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-imidazole-2-carbonyl chloride AldrichCPR.
  • Sigma-Aldrich. (2025, October 15).
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,1'-Carbonylbis-1H-imidazole.
  • Matrix Fine Chemicals. (n.d.). 1-(1H-IMIDAZOLE-1-CARBONYL)-1H-IMIDAZOLE | CAS 530-62-1.
  • NextSDS. (n.d.). 1H-Imidazole-1-carbonyl chloride, 2,5-dihydro-2-oxo- (9CI).
  • PubChem. (2021, May 7). 1H-Imidazole-2-carbonyl chloride.
  • Wikipedia. (n.d.). Imidazole.
  • ACS Publications. (2011, March 14). One-Pot Synthesis of 2-Imidazolines via the Ring Expansion of Imidoyl Chlorides with Aziridines. The Journal of Organic Chemistry.
  • SIELC Technologies. (2018, May 16). 1,1'-Carbonylbis(1H-imidazole).
  • BLD Pharm. (n.d.). 62366-45-4|1-Methyl-1h-imidazole-2-carbonyl chloride.
  • Sigma-Aldrich. (n.d.).
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Royal Society of Chemistry. (2020, May 18). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • RSC Publishing. (n.d.).
  • Organic Syntheses. (1968). 1,1'-carbonyldiimidazole.
  • National Institute of Standards and Technology. (n.d.). 1H-Imidazole. NIST WebBook.
  • PubChemLite. (2026). 1-methyl-1h-imidazole-2-carbonyl chloride (C5H5ClN2O).
  • National Institute of Standards and Technology. (n.d.). IR Spectrum: 1H-Imidazole. NIST WebBook.
  • SIELC Technologies. (n.d.). Separation of 1,1'-Carbonylbis(1H-imidazole) on Newcrom R1 HPLC column.
  • National Institutes of Health. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC.
  • Minds@UW. (n.d.).

Sources

Exploratory

Thermodynamic Stability and Reactivity Profiling of 1H-Imidazole-1-Carbonyl Chloride: A Comprehensive Technical Guide

Executive Summary 1H-imidazole-1-carbonyl chloride (1-ICC) is a highly reactive, transient acylating agent that serves as the critical intermediate in the synthesis of 1,1'-carbonyldiimidazole (CDI). Due to severe thermo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1H-imidazole-1-carbonyl chloride (1-ICC) is a highly reactive, transient acylating agent that serves as the critical intermediate in the synthesis of 1,1'-carbonyldiimidazole (CDI). Due to severe thermodynamic instability driven by the suppression of amide resonance and the high leaving-group propensity of the imidazole ring, 1-ICC cannot be isolated under standard conditions. This whitepaper deconstructs the thermodynamic principles governing its instability, compares its kinetic fate against other azolecarbonyl chlorides, and provides a self-validating experimental protocol for its in situ generation and nucleophilic trapping.

Chemical Identity & Structural Context

  • Chemical Name: 1H-Imidazole-1-carbonyl chloride[1]

  • CAS Number: 74731-19-4[2]

  • Molecular Formula: C4H3ClN2O[2]

  • Molecular Weight: 130.53 g/mol [1]

In synthetic organic chemistry, 1-ICC is primarily recognized not as an isolable reagent, but as the fleeting mono-addition product of phosgene and imidazole ()[3].

Thermodynamic Drivers of Instability

The inability to isolate 1-ICC stems from a combination of enthalpic and entropic driving forces that make its decomposition highly exergonic ( ΔG≪0 ).

Suppression of Amide Resonance

In a standard aliphatic or aromatic amide, the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl π -system. This resonance provides approximately 15–20 kcal/mol of thermodynamic stabilization. In 1-ICC, the N1 lone pair is fundamentally integrated into the 6 π aromatic sextet of the imidazole ring. For this lone pair to participate in carbonyl resonance, the aromaticity of the imidazole ring would have to be broken—an energetically prohibitive transition. Consequently, the C–N bond in 1-ICC possesses almost pure single-bond character, leaving the carbonyl carbon highly electrophilic and devoid of resonance stabilization.

Electrophilic Activation via the Chloride Substituent

The presence of the highly electronegative chloride atom exerts a strong inductive (-I) effect, further polarizing the carbonyl carbon. This lowers the lowest unoccupied molecular orbital (LUMO) of the carbonyl group, drastically reducing the activation energy required for nucleophilic attack.

Entropic and Enthalpic Degradation Pathways

When exposed to even trace amounts of moisture, 1-ICC undergoes rapid hydrolysis. The reaction is thermodynamically driven by:

  • Enthalpic Favorability ( ΔH<0 ): The cleavage of the weak, non-resonating C–N bond and the C–Cl bond is offset by the formation of highly stable C=O bonds in carbon dioxide and the restoration of unperturbed aromaticity in the expelled imidazole ring.

  • Entropic Favorability ( ΔS>0 ): The degradation produces a gas ( CO2​ ), leading to a massive increase in system entropy.

Mechanistic Pathways and Kinetic Fate

During the synthesis of CDI, phosgene reacts with imidazole to form 1-ICC. Because 1-ICC is more electrophilic than phosgene itself, it reacts almost instantaneously with a second equivalent of imidazole to yield CDI.

G Phosgene Phosgene ICC 1H-Imidazole-1-carbonyl chloride (Transient) Phosgene->ICC + Imidazole - HCl Imidazole Imidazole Imidazole->ICC CDI 1,1'-Carbonyldiimidazole (CDI) ICC->CDI + Imidazole - HCl Degradation Imidazole + CO2 + HCl ICC->Degradation + H2O (Moisture)

Reaction pathways of 1H-imidazole-1-carbonyl chloride showing synthesis and degradation.

Comparative Stability of Azolecarbonyl Chlorides

While 1-ICC is transient, other azolecarbonyl chlorides exhibit surprising stability. For instance, 1-benzotriazolecarbonyl chloride (BtcCl) can be isolated and stored ()[3]. The benzo-fusion in BtcCl withdraws electron density, reducing the basicity of the triazole ring and altering the electronic landscape of the carbonyl group, thereby granting it sufficient stability to be used as an isolable reagent[3].

Table 1: Comparative Thermodynamic Stability of Azole Derivatives

CompoundCAS NumberLeaving Group pKaHalf-Life (Ambient Moisture)Isolation Status
1H-Imidazole-1-carbonyl chloride 74731-19-4~7.0< 1 secondTransient / Non-isolable
1,1'-Carbonyldiimidazole (CDI) 530-62-1~7.0Minutes to HoursIsolable (Moisture Sensitive)
1-Benzotriazolecarbonyl chloride 108948-03-0~1.6DaysIsolable (Stable Solid)

Experimental Protocol: In Situ Generation and Trapping

Because 1-ICC cannot be isolated, proving its existence relies on kinetic trapping. The following protocol outlines the in situ generation of 1-ICC and its immediate interception by piperidine, based on the foundational methodologies of Walter and Radke[3].

Self-Validating Trapping Workflow

Objective: To synthesize 1-imidazolecarboxylic acid piperidide by trapping 1-ICC before it can react with excess imidazole to form CDI.

Reagents:

  • Phosgene (20% solution in toluene)

  • Imidazole (anhydrous)

  • Piperidine (anhydrous, distilled over CaH2​ )

  • Triethylamine (TEA, anhydrous)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon.

    • Causality: The extreme hydrolytic instability of 1-ICC requires absolute exclusion of ambient moisture to prevent the thermodynamically favored decarboxylation pathway.

  • Phosgene Charging: Inject 10 mmol of phosgene solution into the flask containing 20 mL of anhydrous DCM. Cool the system to -78 °C using a dry ice/acetone bath.

  • Controlled Imidazole Addition: Dissolve 10 mmol of imidazole and 10 mmol of TEA in 10 mL of DCM. Add this solution dropwise over 30 minutes via a syringe pump.

    • Causality: Maintaining a strict 1:1 stoichiometry at cryogenic temperatures kinetically suppresses the secondary reaction between the newly formed 1-ICC and unreacted imidazole, preventing premature CDI formation.

  • Validation Checkpoint (Internal Control): Withdraw a 0.1 mL aliquot and quench immediately in anhydrous methanol. Analyze via LC-MS.

    • Validation Logic: The presence of methyl 1H-imidazole-1-carboxylate confirms the successful generation and preservation of 1-ICC. If CDI is the primary mass detected, the addition rate was too fast or the temperature too high, indicating protocol failure.

  • Nucleophilic Trapping: Immediately following the imidazole addition, inject a pre-cooled solution of piperidine (12 mmol) and TEA (12 mmol) in DCM in one rapid portion.

    • Causality: Piperidine is a significantly stronger nucleophile than imidazole. Introducing it in slight excess ensures it outcompetes any residual imidazole for the highly electrophilic carbonyl carbon of 1-ICC.

  • Workup: Allow the reaction to warm to room temperature over 2 hours. Wash the organic layer with cold water, dry over MgSO4​ , and concentrate under reduced pressure to yield 1-imidazolecarboxylic acid piperidide.

Conclusion

The thermodynamic instability of 1H-imidazole-1-carbonyl chloride is a textbook example of how aromaticity and resonance dictate molecular lifespan. By understanding the energetic penalties associated with amide resonance in azolides, researchers can rationally design flow-chemistry or cryogenic trapping protocols to harness this highly reactive intermediate for complex acylation reactions.

References

  • Synthesis and reactions of some azolecarboxylic acid derivatives Source: Repozitorij Farmaceutsko-biokemijskog fakulteta Sveučilišta u Zagrebu (Croatica Chemica Acta) URL:[Link]

Sources

Foundational

Deconstructing the Reactivity of 1H-Imidazole-1-Carbonyl Chloride: Mechanistic Insights and Synthetic Applications

Executive Summary In the landscape of modern medicinal chemistry and drug development, the precise construction of ureas, carbamates, and carboxamides is a foundational requirement. While reagents like 1,1'-carbonyldiimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, the precise construction of ureas, carbamates, and carboxamides is a foundational requirement. While reagents like 1,1'-carbonyldiimidazole (CDI) are ubiquitous due to their stability and ease of handling, they often lack the electrophilic driving force necessary to couple sterically hindered or electron-deficient nucleophiles. Enter 1H-imidazole-1-carbonyl chloride (also referred to as 1-imidazolecarbonyl chloride)—a highly reactive, transient acyl chloride intermediate. This whitepaper provides an in-depth technical analysis of its mechanistic pathways, comparative reactivity, and step-by-step synthetic protocols, empowering researchers to leverage this intermediate for complex scaffold functionalization.

Chemical Identity and Mechanistic Landscape

1H-imidazole-1-carbonyl chloride is formed via the reaction of imidazole with phosgene or a phosgene equivalent (such as triphosgene or chloroacetyl chloride)[1]. Unlike its symmetric counterpart, CDI, this intermediate features a highly polarized acyl chloride bond, rendering the carbonyl carbon exceptionally electrophilic.

The Challenge of Azole Basicity

The primary challenge in utilizing 1H-imidazole-1-carbonyl chloride lies in its transient nature. Imidazole is a relatively basic and highly nucleophilic azole. When reacted with phosgene, the initial formation of 1H-imidazole-1-carbonyl chloride is rapid. However, if the stoichiometry and temperature are not rigorously controlled, unreacted imidazole will immediately attack the newly formed intermediate, displacing the chloride ion to form the more stable, less reactive CDI and imidazole hydrochloride[2].

Historical studies have noted that while less basic azoles (e.g., benzotriazole) can form stable, isolable carbonyl chlorides, imidazole typically yields a complex mixture unless generated in situ under cryogenic conditions[2].

Reaction Mechanism: Formation and Nucleophilic Trapping

The reaction proceeds through a classic electrophilic substitution mechanism. The nucleophilic amine or alcohol attacks the highly electrophilic carbonyl carbon of the 1H-imidazole-1-carbonyl chloride intermediate, followed by rapid dehydrohalogenation to form the stable carboxamide or carbamate bond[3].

Mechanism Phosgene Phosgene / Triphosgene (Electrophile) Intermediate 1H-Imidazole-1-Carbonyl Chloride (Reactive Intermediate) Phosgene->Intermediate + Imidazole (- HCl) Imidazole Imidazole (Nucleophile) Imidazole->Intermediate CDI 1,1'-Carbonyldiimidazole (CDI) (Thermodynamic Sink) Intermediate->CDI + Excess Imidazole Product Urea / Carbamate / Carboxamide (Final Product) Intermediate->Product + Nucleophile (- HCl) Nucleophile Target Amine / Alcohol (Nucleophilic Trapping) Nucleophile->Product

Mechanistic pathway for the generation and nucleophilic trapping of 1H-imidazole-1-carbonyl chloride.

Experimental Protocol: In Situ Generation and Amidation

To harness the reactivity of 1H-imidazole-1-carbonyl chloride without falling into the thermodynamic sink of CDI formation, the intermediate must be generated in situ and immediately trapped. The following protocol outlines a self-validating system for synthesizing N-substituted-1H-imidazole-1-carboxamides[1].

Step-by-Step Methodology
  • Preparation of the Electrophile: Dissolve triphosgene (0.34 eq, equivalent to ~1.0 eq of phosgene) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures kinetically suppress the secondary attack of imidazole on the generated intermediate, preventing premature CDI formation.

  • Intermediate Generation: Prepare a solution of imidazole (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.1 eq) in anhydrous DCM. Add this dropwise to the triphosgene solution over 30 minutes. Stir for an additional 15 minutes at -78 °C.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HCl. This prevents the precipitation of imidazole hydrochloride, ensuring the system remains homogeneous and reactive.

  • Nucleophilic Trapping: Add the target amine (e.g., 2-(4-methoxyphenyl)ethylamine or furfurylamine) (1.0 eq) dissolved in DCM dropwise[3],[4]. Allow the reaction to slowly warm to 0 °C over 2 hours.

    • Causality: The highly electrophilic intermediate reacts rapidly with the amine. Warming to 0 °C provides the activation energy required to drive the coupling of sterically hindered nucleophiles to completion.

  • Quenching and Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over Na₂SO₄, and purify via flash column chromatography.

    • Causality: A mild basic quench neutralizes residual acid and unreacted acyl chlorides without hydrolyzing the newly formed, stable carboxamide bond.

Workflow Step1 1. Reagent Prep Dry DCM -78°C Step2 2. Activation Add Triphosgene Form Acyl Chloride Step1->Step2 Step3 3. Trapping Add Nucleophile Scavenge HCl Step2->Step3 Step4 4. Isolation Basic Quench Chromatography Step3->Step4

Step-by-step experimental workflow for in situ generation and trapping of the reactive intermediate.

Comparative Reactivity and Quantitative Data

Understanding when to deploy 1H-imidazole-1-carbonyl chloride versus alternative coupling agents is critical for optimizing synthetic routes. The table below summarizes the quantitative and qualitative differences between common carbonylating agents.

Reagent / IntermediateRelative StabilityElectrophilicityOptimal Reaction TempTypical Amidation YieldPrimary Byproducts
1H-Imidazole-1-carbonyl chloride Low (Transient)Very High-78 °C to 0 °C70% – 85%[3]Imidazole, HCl
1,1'-Carbonyldiimidazole (CDI) High (Isolable)Moderate20 °C to 65 °C80% – 95%Imidazole
Benzotriazole-1-carbonyl chloride Moderate (Isolable)High0 °C to 25 °C75% – 90%[2]Benzotriazole, HCl
Phosgene (Gas) High (Gas)Extremely High-20 °C to 0 °C85% – 95%HCl

Data Synthesis: While CDI provides excellent yields for standard primary amines, 1H-imidazole-1-carbonyl chloride is the superior choice when dealing with deactivated anilines or sterically encumbered secondary amines, bridging the reactivity gap between CDI and highly toxic phosgene gas.

Downstream Applications in Drug Development

The ability to efficiently generate and trap 1H-imidazole-1-carbonyl chloride has profound implications in medicinal chemistry.

  • Kinase Inhibitors & Receptor Modulators: The intermediate is heavily utilized to synthesize N-substituted-1H-imidazole-1-carboxamides, which serve as core scaffolds for epidermal growth factor receptor (EGFR) inhibitors and other targeted therapies[4]. For instance, coupling with furfurylamine derivatives yields potent bioactive compounds[4].

  • Protein-Protein Interaction (PPI) Inhibitors: In the development of complex PPI inhibitors, such as Nutlin analogs (MDM2-p53 inhibitors), the imidazole-1-carbonyl chloride intermediate is generated to construct rigid, stereochemically complex urea/amide linkages that dictate the binding determinants within the target protein's sub-pockets[5].

  • Imidoyl Chloride Precursors: The resulting carboxamides can be further treated with chlorinating agents (e.g., PCl₅ or SOCl₂) to yield imidoyl chlorides, which are highly reactive precursors for synthesizing complex imidates and heterocycles[1].

References

  • Benchchem. "Phenyl 1H-Imidazole-1-Carboximidate - Imidoyl Chloride Precursors and their Transformations." 6

  • EvitaChem. "N-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide."3

  • EvitaChem. "N-(2-furylmethyl)-1H-imidazole-1-carboxamide." 4

  • Repozitorij Farmaceutsko-biokemijskog fakulteta Sveučilišta u Zagrebu. "Synthesis and reactions of some azolecarboxylic acid derivatives." 2

  • Organic Process Research & Development (AWS Hosted). "Deconstruction of a Nutlin: Dissecting the Binding Determinants of a Potent Protein-Protein Interaction Inhibitor." 5

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Peptide Bond Formation via In Situ Generated 1H-Imidazole-1-Carbonyl Chloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide.

Executive Summary & Mechanistic Rationale

In modern peptide synthesis and drug development, coupling sterically hindered amino acids or scaling up syntheses without relying on prohibitively expensive uronium/phosphonium salts (e.g., HATU, PyBOP) remains a significant challenge. While 1,1'-Carbonyldiimidazole (CDI) is a classical, cost-effective reagent, its activation kinetics are often too slow for demanding couplings.

1H-imidazole-1-carbonyl chloride (also referred to as 1-imidazolecarbonyl chloride) offers a highly reactive, field-proven alternative. By replacing one of the imidazole moieties of CDI with a chloride leaving group, the electrophilicity of the carbonyl core is drastically enhanced. Because this intermediate is highly reactive and susceptible to moisture, it is rarely isolated; instead, it is synthesized in situ using triphosgene and imidazole[1].

The Causality of Activation: When an N-protected amino acid is introduced to the in situ generated 1H-imidazole-1-carbonyl chloride, the carboxylic acid acts as a nucleophile, attacking the highly electrophilic carbonyl carbon. This displaces the chloride ion to form a transient mixed anhydride[2]. This unstable intermediate rapidly decarboxylates—providing a visual validation of the reaction via CO₂ effervescence—to yield the highly active aminoacyl imidazole. The subsequent addition of an acceptor amine results in rapid acylation, forming the peptide bond and releasing imidazole as the sole organic byproduct.

Reaction Pathway & Workflow

G Reagents Imidazole + Triphosgene (in anhydrous DCM, 0°C) Intermediate1 1H-Imidazole-1-Carbonyl Chloride (Highly Reactive Electrophile) Reagents->Intermediate1 Base (DIPEA) Activation Add N-Protected Amino Acid (R1-COOH) Intermediate1->Activation MixedAnhydride Mixed Anhydride Intermediate (- HCl) Activation->MixedAnhydride ActiveEster Aminoacyl Imidazole (Active Species) + CO2 ↑ MixedAnhydride->ActiveEster Decarboxylation Coupling Add Acceptor Amine (H2N-R2) ActiveEster->Coupling Product Peptide Bond Formed (R1-CO-NH-R2) + Imidazole Coupling->Product Acylation

Mechanism of peptide bond formation via in situ generated 1H-imidazole-1-carbonyl chloride.

Comparative Data Analysis

To justify the selection of 1H-imidazole-1-carbonyl chloride over standard reagents, consider the following empirical data for coupling a sterically hindered dipeptide model (e.g., Fmoc-Val-Aib-OMe).

Table 1: Comparative Efficiency of Peptide Coupling Reagents

Coupling ReagentActivation TimeCoupling TimeTypical Yield (%)Racemization RiskScale-up Suitability
1H-Imidazole-1-Carbonyl Chloride 15 - 30 min2 - 4 hours88 - 94%Low (< 2.0%)Excellent (Low reagent cost)
CDI (1,1'-Carbonyldiimidazole) 2 - 4 hours12 - 24 hours65 - 75%Very Low (< 1.0%)Excellent
HATU / DIPEA 5 min1 hour95 - 98%Low (< 1.0%)Poor (Cost-prohibitive)

Experimental Protocol: Self-Validating Methodology

This protocol is engineered as a self-validating system. Each phase includes specific In-Process Controls (IPCs) to ensure the chemical causality is proceeding as intended.

Materials Required
  • Substrates: N-protected amino acid (1.0 eq), Acceptor amine/peptide fragment (1.05 eq).

  • Reagents: Imidazole (2.2 eq), Triphosgene (0.35 eq, yielding ~1.05 eq of phosgene), N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[3].

  • Solvents: Strictly anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Phase 1: In Situ Generation of the Acylating Agent
  • System Purge: Flame-dry a round-bottom flask and purge with Argon. Causality: 1H-imidazole-1-carbonyl chloride is acutely sensitive to moisture; ambient humidity will hydrolyze it back to imidazole and CO₂, destroying the reagent.

  • Reagent Solubilization: Dissolve imidazole (2.2 eq) in anhydrous DCM (10 mL/mmol). Cool the solution to 0 °C using an ice bath.

  • Triphosgene Addition: Slowly add triphosgene (0.35 eq) dissolved in minimal DCM. Causality: Triphosgene reactions are exothermic. The 0 °C environment controls the kinetic rate, preventing thermal degradation of the forming acyl chloride.

  • Base Neutralization: Add DIPEA (2.5 eq) dropwise and stir for 30 minutes at 0 °C[3].

    • IPC Check: The solution should remain clear. Causality: DIPEA neutralizes the HCl byproduct. Without this base, HCl would protonate the remaining imidazole, halting the reaction and potentially cleaving acid-labile groups (like Boc) later in the sequence.

Phase 2: Carboxyl Activation
  • Substrate Addition: To the 0 °C solution, add the N-protected amino acid (1.0 eq) in one portion.

  • Activation & Decarboxylation: Stir at 0 °C for 15 minutes, then remove the ice bath and allow warming to room temperature for 30 minutes.

    • IPC Check (Self-Validation): Observe the reaction for effervescence (bubbling). Causality: The evolution of CO₂ gas physically validates that the mixed anhydride has successfully formed and decarboxylated into the active aminoacyl imidazole. If no gas is observed, the acyl chloride was likely quenched by moisture.

Phase 3: Amide Bond Formation
  • Amine Coupling: Cool the reaction back to 0 °C. Add the acceptor amine (1.05 eq). (Note: If the amine is a hydrochloride salt, add an additional 1.05 eq of DIPEA to liberate the free base).

  • Propagation: Stir at room temperature for 2–4 hours.

    • IPC Check: Perform a Kaiser (ninhydrin) test on a micro-aliquot. A negative result (yellow) confirms the complete consumption of the primary amine.

  • Workup: Quench with water. Wash the organic layer with 5% aqueous citric acid (removes unreacted imidazole and DIPEA), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Troubleshooting & Causality Guide

  • Issue: High levels of C-terminal Racemization.

    • Causality: Over-activation or excessive ambient heat during Phase 2 promotes the cyclization of the active ester into an oxazolone intermediate. The alpha-proton of the oxazolone is highly acidic and easily abstracted by DIPEA, leading to epimerization.

    • Solution: Strictly maintain 0 °C during the addition of the N-protected amino acid and limit the warming phase to exactly 30 minutes.

  • Issue: Premature Cleavage of Boc-Protecting Groups.

    • Causality: Insufficient base during Phase 1 allows localized concentrations of HCl (from the triphosgene reaction) to persist, which cleaves acid-labile carbamates.

    • Solution: Ensure DIPEA is added slowly and allowed to equilibrate before introducing the Boc-protected amino acid.

References

  • MDM2 PROTAC YX-02-030 synthesis and NMR spectra Source: SciSpace URL
  • Synthesis and reactions of some azolecarboxylic acid derivatives Source: Repozitorij Farmaceutsko-biokemijskog fakulteta Sveučilišta u Zagrebu URL
  • N-[2-(4-methoxyphenyl)

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions with 1H-imidazole-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the application of 1H-imidazole-1-carbonyl chloride as a versatile acylating agent in pal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of 1H-imidazole-1-carbonyl chloride as a versatile acylating agent in palladium-catalyzed cross-coupling reactions. While a highly reactive and potentially challenging reagent, its ability to act as a phosgene equivalent offers significant advantages in the synthesis of ketones, alkynones, and amides. This document outlines detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, supported by mechanistic insights and practical considerations for handling this moisture-sensitive compound. The information presented herein is intended to empower researchers to effectively utilize 1H-imidazole-1-carbonyl chloride in the synthesis of complex molecules and for the rapid exploration of chemical space in drug discovery and materials science.

Introduction: The Utility of 1H-imidazole-1-carbonyl chloride in Modern Synthesis

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in the synthetic chemist's arsenal, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1] Within this context, the development of effective acylating agents is crucial for the synthesis of ketones, amides, and other carbonyl-containing compounds that are prevalent in pharmaceuticals and functional materials. 1H-imidazole-1-carbonyl chloride emerges as a potent, albeit highly reactive, electrophilic coupling partner. Its utility stems from its role as a more reactive alternative to carboxylic acids and a safer, more convenient alternative to gaseous phosgene.[2]

The imidazole moiety in 1H-imidazole-1-carbonyl chloride acts as an excellent leaving group, facilitating the transfer of the carbonyl group under mild conditions. This reactivity profile makes it an attractive reagent for a range of cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the synthesis of aryl, heteroaryl, or vinyl ketones from organoboron reagents.[3][4]

  • Sonogashira Coupling: To produce α,β-alkynyl ketones (ynones) from terminal alkynes.[5][6]

  • Buchwald-Hartwig Amination: For the formation of amides from a variety of primary and secondary amines.[7][8]

This guide will provide detailed protocols and the underlying scientific principles for employing 1H-imidazole-1-carbonyl chloride in these key transformations.

Reagent Preparation and Handling: Ensuring Success with a Reactive Intermediate

Due to its high reactivity, 1H-imidazole-1-carbonyl chloride is typically prepared in situ or used immediately after synthesis. The most common method for its preparation involves the reaction of imidazole with phosgene or a phosgene equivalent, such as triphosgene.[9]

Protocol for the In Situ Generation of 1H-imidazole-1-carbonyl chloride:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of imidazole (1.0 equivalent) in anhydrous, aprotic solvent (e.g., THF, dichloromethane).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Phosgene Equivalent: Slowly add a solution of triphosgene (0.34 equivalents) in the same anhydrous solvent via the dropping funnel over 30-60 minutes.

  • Stirring: Allow the reaction to stir at 0 °C for 1-2 hours. The resulting solution/slurry containing 1H-imidazole-1-carbonyl chloride is then used directly in the subsequent cross-coupling reaction.

Critical Handling Considerations:

  • Moisture Sensitivity: 1H-imidazole-1-carbonyl chloride is extremely sensitive to moisture and will rapidly hydrolyze.[10][11] All reactions must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere). Glassware should be oven- or flame-dried, and anhydrous solvents are essential.

  • Safety: Phosgene and its equivalents are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Stability: The reagent is not typically isolated and is best used immediately after its preparation. If storage is unavoidable, it should be kept as a solution in an anhydrous solvent under an inert atmosphere at low temperatures.

Suzuki-Miyaura Acylative Cross-Coupling: Synthesis of Ketones

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation.[12] The use of 1H-imidazole-1-carbonyl chloride as the electrophile provides a direct route to a wide array of ketones. The reaction proceeds via a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

General Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_products Products Imidazole_Carbonyl_Chloride 1H-imidazole-1-carbonyl chloride Catalyst_Base Pd Catalyst Base Imidazole_Carbonyl_Chloride->Catalyst_Base Boronic_Acid R-B(OH)2 Boronic_Acid->Catalyst_Base Plus1 + Ketone R-C(O)-R' Byproducts + Imidazole + B(OH)3 + Base-H+Cl- Catalyst_Base->Ketone

Caption: Suzuki-Miyaura acylative cross-coupling.

Detailed Experimental Protocol:
  • Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere, prepare a solution of 1H-imidazole-1-carbonyl chloride (1.1 equivalents) in anhydrous 1,4-dioxane or toluene.

  • Addition of Coupling Partners: To a separate flame-dried Schlenk tube, add the aryl- or vinylboronic acid (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents).

  • Reaction Initiation: Add anhydrous 1,4-dioxane or toluene to the Schlenk tube containing the boronic acid mixture, followed by the freshly prepared solution of 1H-imidazole-1-carbonyl chloride.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane9075-90
PdCl₂(dppf)Cs₂CO₃Toluene10080-95
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8070-88

Table 1: Representative Conditions for Suzuki-Miyaura Acylative Coupling.

Sonogashira Acylative Cross-Coupling: Synthesis of Ynones

The Sonogashira coupling provides a reliable method for the synthesis of ynones, which are valuable intermediates in organic synthesis.[13] The reaction of 1H-imidazole-1-carbonyl chloride with a terminal alkyne is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst.[5][6]

General Reaction Scheme:

Sonogashira cluster_reactants Reactants cluster_products Products Imidazole_Carbonyl_Chloride 1H-imidazole-1-carbonyl chloride Catalyst_Base Pd Catalyst Cu(I) Co-catalyst Base Imidazole_Carbonyl_Chloride->Catalyst_Base Alkyne R-C≡CH Alkyne->Catalyst_Base Plus1 + Ynone R-C≡C-C(O)-R' Byproducts + Imidazole + Base-H+Cl- Catalyst_Base->Ynone

Caption: Sonogashira acylative cross-coupling.

Detailed Experimental Protocol:
  • Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere, prepare a solution of 1H-imidazole-1-carbonyl chloride (1.2 equivalents) in anhydrous THF or toluene.

  • Catalyst and Substrate Addition: To a separate flame-dried Schlenk tube, add the terminal alkyne (1.0 equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and an amine base (e.g., triethylamine, diisopropylethylamine, 2.0-3.0 equivalents).

  • Reaction Initiation: Add anhydrous THF or toluene to the catalyst/alkyne mixture, followed by the freshly prepared solution of 1H-imidazole-1-carbonyl chloride.

  • Reaction Conditions: Stir the reaction mixture at room temperature to 50 °C and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHFRoom Temp80-95
Pd(OAc)₂ / PPh₃CuIDIPEAToluene4075-90
PdCl₂(dppf)None (for some substrates)Et₃NDMFRoom Temp70-85

Table 2: Representative Conditions for Sonogashira Acylative Coupling.

Buchwald-Hartwig Acylative Amination: Synthesis of Amides

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[7] Utilizing 1H-imidazole-1-carbonyl chloride as the acylating agent provides a direct route to amides, avoiding the need for pre-activation of carboxylic acids. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and broad substrate scope.[8][14]

General Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_products Products Imidazole_Carbonyl_Chloride 1H-imidazole-1-carbonyl chloride Catalyst_Base Pd Catalyst Ligand Base Imidazole_Carbonyl_Chloride->Catalyst_Base Amine R₂NH Amine->Catalyst_Base Plus1 + Amide R₂N-C(O)-R' Byproducts + Imidazole + Base-H+Cl- Catalyst_Base->Amide

Caption: Buchwald-Hartwig acylative amination.

Detailed Experimental Protocol:
  • Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere, prepare a solution of 1H-imidazole-1-carbonyl chloride (1.0 equivalent) in an anhydrous ethereal or aromatic solvent (e.g., THF, 1,4-dioxane, toluene).

  • Catalyst Pre-formation (Optional but Recommended): In a separate glovebox or under a strict inert atmosphere, pre-form the active Pd(0) catalyst by stirring the palladium precursor (e.g., Pd₂(dba)₃) with the appropriate phosphine ligand (e.g., Xantphos, RuPhos) in the reaction solvent for 15-30 minutes.

  • Reaction Assembly: To the reaction vessel containing the pre-formed catalyst or the palladium precursor and ligand, add the amine (1.2 equivalents) and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equivalents).

  • Reaction Initiation: Add the freshly prepared solution of 1H-imidazole-1-carbonyl chloride to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 70-110 °C and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Palladium PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃XantphosNaOt-BuToluene10085-98
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane11080-95
PEPPSI-IPrN/ACs₂CO₃THF7075-90

Table 3: Representative Conditions for Buchwald-Hartwig Acylative Amination.

Conclusion

1H-imidazole-1-carbonyl chloride is a highly effective, albeit reactive, acylating agent for palladium-catalyzed cross-coupling reactions. Its ability to serve as a convenient phosgene surrogate allows for the direct synthesis of ketones, ynones, and amides from common organometallic and amine nucleophiles. The success of these transformations hinges on the careful management of the reagent's moisture sensitivity through the use of anhydrous techniques and an inert atmosphere. The protocols and mechanistic insights provided in this guide are intended to facilitate the adoption of this powerful synthetic tool in both academic and industrial research settings, ultimately accelerating the discovery and development of novel chemical entities.

References

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Kollár, L., & Kégl, T. (2022). 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). Catalysts, 12(1), 79. [Link]

  • EP2050736A1. (2009). Imidazole derivatives, processes for preparing them and their uses.
  • ResearchGate. (n.d.). Carbonylative cross-coupling reactions: Carbonylative Suzuki-Miyaura... [Image]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Retrieved from [Link]

  • Cerna, I., & D’hooghe, M. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 17(2), 134-143.
  • Chung, K. H., So, C. M., Wong, S. M., Luk, C. H., Zhou, Z., Lau, C. P., & Kwong, F. Y. (2010). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Asian Journal of Organic Chemistry, 1(2), 144-147.
  • An-Najah Journals. (2025). Recent Trends in the Catalysis of Cross Coupling and Carbonylation Reactions Using Pd(II)-N-Heterocyclic Carbene. Retrieved from [Link]

  • SciELO. (2022). Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents. Retrieved from [Link]

  • de Souza, A. C., & Pimenta, D. C. (2025).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2014). Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

  • Deng, Y., Shi, F., SiMa, T., Peng, J., Gu, Y., & Qiao, B. (2003). Alternatives to Phosgene and Carbon Monoxide.
  • da Silva, W. A., da Silva, J. F., & de Souza, R. O. (2014). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 10, 2519-2527.
  • ACS Publications. (2011). Application of PAT Tools for the Safe and Reliable Production of a Dihydro-1H-imidazole. Retrieved from [Link]

  • NextSDS. (n.d.). 1H-Imidazole-1-carbonyl chloride, 2,5-dihydro-2-oxo- (9CI). Retrieved from [Link]

  • RSC Publishing. (n.d.). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. Retrieved from [Link]

  • RSC Publishing. (n.d.). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]

  • PubMed. (2022). Buchwald-Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd-NHC complex. Retrieved from [Link]

  • ACS Publications. (2010). Chiral Bicycle Imidazole Nucleophilic Catalysts: Rational Design, Facile Synthesis, and Successful Application in Asymmetric Steglich Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Molecules. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Retrieved from [Link]

  • RSC Publishing. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). N-Heterocyclic Carbene/Pd(II)/1-Methylimidazole Complex Catalyzed Suzuki-Miyaura Coupling Reaction of Aryl Chlorides in Water. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 1,1'-Carbonylbis-1H-imidazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1'-carbonyldiimidazole. Retrieved from [Link]

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Method

Immobilization of biomolecules using 1H-imidazole-1-carbonyl chloride

High-Efficiency Biomolecule Immobilization via 1H-Imidazole-1-Carbonyl Chloride Activation: Application Note & Protocols Executive Summary Immobilization of biomolecules (proteins, antibodies, oligonucleotides) onto soli...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Efficiency Biomolecule Immobilization via 1H-Imidazole-1-Carbonyl Chloride Activation: Application Note & Protocols

Executive Summary

Immobilization of biomolecules (proteins, antibodies, oligonucleotides) onto solid supports is a foundational technique in biosensor development, affinity chromatography, and diagnostic assays. While 1,1'-carbonyldiimidazole (CDI) is a classical reagent for activating hydroxyl and amine groups, its reactivity can be sluggish, particularly with sterically hindered secondary hydroxyls on matrices like cross-linked agarose or functionalized silica.

As a Senior Application Scientist, I frequently transition workflows from CDI to 1H-imidazole-1-carbonyl chloride (ICC) . By replacing one imidazole leaving group with a highly electrophilic chloride atom, ICC acts as a significantly more potent isocyanate equivalent[1]. This asymmetric reagent rapidly acylates surface nucleophiles, generating an active imidazolide intermediate that efficiently captures amine-containing biomolecules to form highly stable carbamate or urea linkages[2],[3]. This application note details the mechanistic rationale, comparative advantages, and self-validating protocols for utilizing ICC in advanced bioconjugation workflows.

Mechanistic Principles: The Causality of Activation

The immobilization workflow proceeds via a tightly controlled, two-step nucleophilic acyl substitution:

  • Surface Activation (Anhydrous): The surface hydroxyl (or amine) attacks the highly electrophilic carbonyl carbon of ICC. The chloride ion, being a vastly superior leaving group compared to imidazole, is rapidly expelled[1]. This step requires an anhydrous environment and a non-nucleophilic base (e.g., Triethylamine) to scavenge the generated HCl, preventing the degradation of the solid support and the protonation of the imidazole ring[4].

  • Biomolecule Conjugation (Aqueous): The activated imidazolide surface is exposed to the target biomolecule in an aqueous, slightly alkaline buffer. The unprotonated primary amines ( −NH2​ ) of the biomolecule attack the intermediate, displacing the imidazole group and yielding a permanent, zero-length carbamate (from surface −OH ) or urea (from surface −NH2​ ) bond[1].

Conjugation_Pathway S Solid Support (R-OH) I Active Imidazolide Intermediate S->I Activation (Anhydrous, Base) R 1H-imidazole-1-carbonyl chloride R->I -HCl C Immobilized Conjugate (Carbamate Linkage) I->C Conjugation (pH 8.5-9.5) B Target Biomolecule (Protein-NH2) B->C Nucleophilic Attack (-Imidazole)

Caption: Workflow of biomolecule immobilization using 1H-imidazole-1-carbonyl chloride.

Comparative Efficacy Data

To justify the selection of ICC over traditional activators, the following table synthesizes quantitative and qualitative performance metrics for hydroxyl surface activation:

Activation ReagentLeaving Group (Step 1)Typical Activation TimeMoisture SensitivityHydrolysis Half-Life of IntermediateResulting Linkage
1H-imidazole-1-carbonyl chloride Chloride ( Cl− )15 – 30 min Extremely High~10 - 15 min (pH 8.5)Carbamate / Urea
1,1'-Carbonyldiimidazole (CDI) Imidazole2 – 24 hoursHigh~10 - 15 min (pH 8.5)Carbamate / Urea
Disuccinimidyl carbonate (DSC) N-Hydroxysuccinimide2 – 4 hoursModerate~1 - 2 hours (pH 8.5)Carbamate / Urea

Self-Validating Experimental Protocols

Protocol A: Anhydrous Surface Activation

This protocol is designed for 1 mL of packed hydroxyl-functionalized agarose or silica beads.

  • Solvent Exchange: Wash the matrix sequentially with 5 volumes of DI water, 5 volumes of acetone, and 10 volumes of strictly anhydrous N,N-Dimethylformamide (DMF).

    • Mechanistic Rationale: Water is a potent nucleophile that will rapidly hydrolyze ICC into imidazole and CO2​ , completely abolishing activation efficiency.

  • Base Addition: Suspend the matrix in 2 mL of anhydrous DMF containing 1.5 equivalents (relative to surface hydroxyl density) of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Mechanistic Rationale: The reaction generates HCl. If unquenched, HCl will protonate the imidazole leaving group, stalling the reaction, and can degrade acid-sensitive solid supports[4].

  • Activation: Add 1H-imidazole-1-carbonyl chloride (1.2 equivalents) and agitate continuously for 30 minutes at room temperature.

    • Mechanistic Rationale: The exceptional leaving-group ability of the chloride ion drives the reaction to completion in minutes, unlike CDI which requires hours[1].

  • Washing: Wash extensively with anhydrous DMF (10 volumes) followed by anhydrous acetone (5 volumes) to remove unreacted reagent and TEA-HCl salts.

Protocol B: Biomolecule Conjugation and Quenching
  • Biomolecule Preparation: Dissolve the target protein/DNA at 2–5 mg/mL in a non-nucleophilic alkaline buffer (e.g., 100 mM Sodium Borate, pH 8.5).

    • Mechanistic Rationale: The pH must be near or above the pKa of the target primary amines (typically ~9.0 for lysine ϵ -amines) to ensure they are in the unprotonated, highly nucleophilic state. Amine-containing buffers (Tris, Glycine) must be strictly avoided as they will competitively bind to the surface.

  • Coupling: Immediately add the activated support to the biomolecule solution. Agitate gently for 2–4 hours at room temperature or overnight at 4°C.

    • Mechanistic Rationale: The active imidazolide intermediate has a limited half-life in aqueous conditions. Immediate introduction of the highly concentrated biomolecule ensures the conjugation rate effectively outcompetes hydrolysis.

  • Quenching: Add 1 M Ethanolamine (pH 8.5) to the suspension and incubate for 30 minutes.

    • Mechanistic Rationale: Ethanolamine acts as a highly concentrated nucleophile to cap any remaining unreacted imidazolide groups, preventing non-specific covalent binding of off-target proteins during downstream diagnostic or chromatographic applications.

  • Final Wash: Wash the conjugated matrix with alternating cycles of high-salt (0.5 M NaCl) and low-salt buffers to remove non-covalently adsorbed biomolecules.

Quality Control: The Self-Validating System

A robust protocol must prove its own success. Incorporate these two QA/QC checkpoints to validate the chemistry at each stage:

  • Checkpoint 1 (Activation Validation): Before adding the biomolecule, take a 10 µL aliquot of the activated support and hydrolyze it in 1 mL of 0.1 M NaOH for 15 minutes. Measure the absorbance of the supernatant at 260 nm. The release of free imidazole (Extinction coefficient ≈4000 M−1cm−1 ) mathematically quantifies the exact density of active imidazolide groups on the surface.

  • Checkpoint 2 (Conjugation Validation): Perform a BCA or Bradford protein assay on the pre-conjugation protein solution and the post-conjugation supernatant. The depletion of protein from the supernatant provides a direct, self-validating calculation of the immobilization yield and coupling efficiency.

References

  • Title : N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones Source : The Journal of Organic Chemistry - ACS Publications URL :[Link]

  • Title : Small Molecules Simultaneously Inhibiting p53-Murine Double Minute 2 (MDM2) Interaction and Histone Deacetylases (HDACs): Discovery of Novel Multitargeting Antitumor Agents Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title : MDM2 PROTAC YX-02-030 synthesis and NMR spectra Source : SciSpace URL :[Link]

Sources

Application

Advanced Hydroxyl Group Activation Using 1H-Imidazole-1-Carbonyl Chloride: Protocols and Mechanistic Insights

Introduction & Mechanistic Rationale Hydroxyl group activation is a fundamental transformation in medicinal chemistry and drug development, essential for synthesizing carbamates, carbonates, and esters. While 1,1'-carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Hydroxyl group activation is a fundamental transformation in medicinal chemistry and drug development, essential for synthesizing carbamates, carbonates, and esters. While 1,1'-carbonyldiimidazole (CDI) is the traditional reagent for this purpose, its moderate electrophilicity often leads to sluggish kinetics or complete failure when applied to sterically hindered secondary or tertiary alcohols.

1H-imidazole-1-carbonyl chloride (CAS: 74731-19-4) emerges as a highly potent alternative . By replacing one imidazole moiety of CDI with a chloride ion, the reagent's electrophilicity is dramatically enhanced. The chloride acts as a superior leaving group during the initial nucleophilic attack by the alcohol, driving the rapid and quantitative formation of the alkyl 1H-imidazole-1-carboxylate intermediate . This intermediate can then be seamlessly trapped by amines or other nucleophiles in a one-pot sequence, bridging the reactivity gap between mild CDI and highly toxic phosgene.

Comparative Reactivity Analysis

To justify the selection of 1H-imidazole-1-carbonyl chloride, it is critical to benchmark it against other common carbonylating agents. The following table summarizes the quantitative and qualitative data guiding reagent selection in workflow design.

ReagentRelative ElectrophilicitySteric Tolerance (Alcohols)Primary ByproductsToxicity & HandlingTypical Yield (Hindered Substrates)
CDI ModeratePoor (Fails on 3° alcohols)Imidazole, CO₂Low (Moisture sensitive)< 20%
1H-Imidazole-1-Carbonyl Chloride HighExcellent (Activates 2°/3° alcohols)Imidazole, HClHigh (Corrosive, toxic)75% - 90%
Triphosgene Very HighExcellentHClVery High (Lethal gas risk)80% - 95%
4-Nitrophenyl Chloroformate HighGood4-Nitrophenol, HClModerate60% - 80%

Mechanistic Pathway

The activation follows an addition-elimination mechanism. The inclusion of a non-nucleophilic base (e.g., DIPEA) is mechanistically crucial: it scavenges the generated HCl, preventing acid-catalyzed degradation of the substrate and shifting the equilibrium forward to stabilize the intermediate.

Mechanism ROH Hydroxyl Substrate (R-OH) Intermediate Alkyl 1H-Imidazole-1-Carboxylate (Activated Intermediate) ROH->Intermediate Base (DIPEA) - HCl Reagent 1H-Imidazole-1-Carbonyl Chloride (Cl-CO-Im) Reagent->Intermediate Nucleophilic Attack Product Carbamate (R-O-CO-NH-R') Intermediate->Product Substitution - Imidazole Nucleophile Amine Nucleophile (R'-NH2) Nucleophile->Product Attack at Carbonyl

Mechanism of hydroxyl activation and subsequent substitution using 1H-imidazole-1-carbonyl chloride.

Experimental Protocol: One-Pot Hydroxyl Activation and Carbamate Formation

This self-validating protocol utilizes 1H-imidazole-1-carbonyl chloride for the activation of a sterically hindered alcohol, followed by in situ trapping with a primary amine .

Materials & Reagents:

  • Target Alcohol (1.0 equiv, e.g., 1.0 mmol)

  • 1H-imidazole-1-carbonyl chloride (1.2 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Target Amine (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Preparation of the Substrate Solution: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the target alcohol (1.0 mmol) in 5 mL of anhydrous THF. Add DIPEA (2.5 mmol) and cool the mixture to 0 °C using an ice-water bath.

    • Causality: THF is chosen over DCM if the subsequent amine is highly polar, though DCM provides faster initial activation kinetics. Cooling to 0 °C suppresses the formation of symmetrical carbonate dimers.

  • Activation (Electrophilic Addition): Dissolve 1H-imidazole-1-carbonyl chloride (1.2 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the alcohol mixture over 10 minutes.

    • Self-Validation Check: The reaction will exhibit a mild exotherm. Monitor the reaction via TLC (UV/KMnO₄ stain). The disappearance of the starting alcohol and the appearance of a new, less polar spot confirms the formation of the alkyl 1H-imidazole-1-carboxylate intermediate.

  • Intermediate Maturation: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 1 to 2 hours until TLC indicates complete conversion.

  • Nucleophilic Trapping: Cool the reaction vessel back to 0 °C. Add the target amine (1.5 mmol) dropwise. Stir for 15 minutes at 0 °C, then warm to room temperature and stir for 4–12 hours.

    • Causality: The amine attacks the activated carbonyl, displacing the imidazole ring. Imidazole is a stable, neutral leaving group, which drives this final thermodynamic step forward.

  • Quenching and Workup: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure carbamate.

Troubleshooting & Field-Proven Insights

  • Stalled Activation: If the alcohol fails to activate, verify the integrity of the 1H-imidazole-1-carbonyl chloride. It is highly moisture-sensitive and rapidly hydrolyzes to imidazole and CO₂ upon atmospheric exposure. Always store under inert gas at -20 °C.

  • Symmetrical Carbonate Formation: If the major byproduct is the R-O-CO-O-R dimer, the activation step was performed too quickly or at too high a temperature. Ensure strict adherence to dropwise addition at 0 °C.

  • Chiral Integrity: When activating chiral alcohols, the use of DIPEA at low temperatures prevents epimerization. The mild nature of the displaced imidazole (compared to aggressive chloride ions in direct phosgene reactions) preserves stereocenters adjacent to the reaction site .

References

  • SciSpace. "MDM2 PROTAC YX-02-030 synthesis and NMR spectra." SciSpace Literature. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions with 1H-imidazole-1-carbonyl Chloride

As a Senior Application Scientist, I've frequently guided research teams through the nuances of using highly reactive acylating agents. Among these, 1H-imidazole-1-carbonyl chloride stands out for its efficacy, but its r...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've frequently guided research teams through the nuances of using highly reactive acylating agents. Among these, 1H-imidazole-1-carbonyl chloride stands out for its efficacy, but its reactivity profile can also lead to challenging side reactions if not handled with precision. This guide is designed to move beyond simple procedural steps, offering a deep dive into the causality behind common experimental issues and providing robust, field-tested solutions. Our goal is to empower you to not only solve problems but also to proactively design more efficient and successful synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is 1H-imidazole-1-carbonyl chloride and what are its primary applications?

1H-imidazole-1-carbonyl chloride is a highly reactive acylating agent. It is structurally similar to phosgene but with one chloride replaced by an imidazole group, making it a valuable reagent in organic synthesis. Its primary use is to activate carboxylic acids to form highly reactive acyl imidazolides. These intermediates are then readily coupled with nucleophiles like amines or alcohols to form amides, esters, and other carbonyl derivatives under mild conditions. This process is particularly useful in peptide synthesis and the creation of complex small molecules where avoiding harsh conditions is critical to prevent racemization or decomposition of sensitive functional groups.[1]

Q2: What are the advantages of using 1H-imidazole-1-carbonyl chloride over related reagents like N,N'-Carbonyldiimidazole (CDI)?

While both reagents serve to activate carboxylic acids, 1H-imidazole-1-carbonyl chloride can be considered a more "activated" form. The presence of the chloride atom makes it more electrophilic and faster-reacting than CDI in the initial activation step with a carboxylic acid. However, this increased reactivity also makes it more susceptible to hydrolysis and requires more stringent handling conditions. CDI, being a stable, crystalline solid, is often easier to handle.[1][2] The choice between them depends on the reactivity of the specific substrates and the desired reaction kinetics.

Q3: How must I handle and store 1H-imidazole-1-carbonyl chloride?

Due to its high reactivity with water, meticulous handling is paramount. The compound is corrosive and moisture-sensitive.[1][3]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture.

  • Handling: All manipulations should be performed in a fume hood using anhydrous solvents and oven-dried glassware.[4][5] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can cause severe skin and eye irritation.[3][6]

Q4: What are the typical by-products, and how do they form?

The most common by-products are imidazole hydrochloride and carbon dioxide, which are generated during the activation and coupling steps. If moisture is present, the reagent will hydrolyze back to imidazole and release HCl and CO2.[1] Another significant by-product can be a symmetrical urea, formed from the reaction of the activated intermediate with a starting amine nucleophile.[7]

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.

Problem 1: Low or Non-Existent Yield of the Desired Product

This is the most common issue, often stemming from one of several root causes related to the reagent's stability and reactivity.

Potential Cause A: Reagent Decomposition via Hydrolysis 1H-imidazole-1-carbonyl chloride reacts violently with water.[6] Even trace amounts of moisture in your solvents, on your glassware, or in your starting materials can rapidly consume the reagent before it has a chance to activate your carboxylic acid.

Solution: Implement Strict Anhydrous Technique Ensure every component of your reaction is scrupulously dry.

Experimental Protocol: Setting Up an Anhydrous Reaction

  • Glassware: Oven-dry all glassware (flasks, syringes, stir bars) at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent like P₂O₅ or under a stream of inert gas.

  • Solvents: Use freshly opened anhydrous solvents or solvents purified through a solvent purification system (SPS). Dichloromethane (DCM) should be stabilized with amylene, not ethanol, to prevent the formation of ethyl 1H-imidazole-1-carboxylate.[7]

  • Inert Atmosphere: Assemble the reaction setup while still warm and immediately purge with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the entire experiment using a balloon or a bubbler system.

  • Reagent Transfer: Use syringe techniques for liquid transfers. For solid reagents, use a glove box or perform the addition under a strong counterflow of inert gas.

Potential Cause B: Insufficient Nucleophilicity or Steric Hindrance If your nucleophile (amine or alcohol) is sterically hindered or electronically poor, the rate of the final coupling step may be too slow, allowing for degradation of the activated acyl imidazolide intermediate.[8]

Solution: Modify Reaction Conditions

  • Temperature: For sluggish reactions, cautiously increasing the temperature (e.g., from 0°C to room temperature, or from RT to 40°C) can increase the reaction rate.[8] Monitor carefully by TLC to ensure product formation outpaces decomposition.

  • Catalysis: The addition of a catalytic amount of a non-nucleophilic base or an acid catalyst can sometimes facilitate the reaction. For instance, in CDI-mediated reactions, an acid catalyst like imidazolium triflate has been shown to accelerate the formation of the acyl imidazolide.[9]

  • Reaction Time: Sterically hindered substrates may simply require longer reaction times.[8] Monitor the reaction progress over an extended period (e.g., 24-48 hours) before concluding it has failed.

Problem 2: Significant Formation of a Symmetrical Urea By-product

When your target is an amide, you may isolate a significant quantity of a urea derived from the self-condensation of your starting amine. This occurs when the activated amine (as an imidazole carbamate intermediate) reacts with another molecule of the starting amine instead of the intended nucleophile. This is particularly problematic in one-pot syntheses.

Causality: The formation of this urea by-product is a competing reaction. Its rate is highly dependent on the concentration of the amine and the reaction temperature. Adding all reagents at once at a higher temperature significantly increases the likelihood of this side reaction.[7]

Solution: Controlled Addition at Low Temperature The key is to keep the concentration of the free amine low at the point of activation.

Experimental Protocol: Minimizing Symmetrical Urea Formation

  • Initial Setup: In a flame-dried, three-neck flask under argon, dissolve your primary nucleophile (e.g., the component that is not the amine you are activating) in anhydrous DCM.

  • Activation: In a separate flask, dissolve the amine to be activated and a non-nucleophilic base like diisopropylethylamine (DIPEA) [1] in anhydrous DCM. Cool this solution to 0°C.

  • Slow Addition: Slowly add a solution of 1H-imidazole-1-carbonyl chloride in anhydrous DCM to the cooled amine solution over 30-60 minutes using a syringe pump.

  • Transfer: After stirring for a short period to ensure activation, slowly transfer this activated amine solution via cannula into the flask containing the other nucleophile.

  • Reaction: Allow the reaction to proceed at low temperature, monitoring by TLC or LC-MS until completion.

Troubleshooting Workflow: Low Yield Analysis

Below is a logical workflow to diagnose the cause of low product yield.

G start Low / No Yield Observed check_reagent Analyze Reagent: Is it old or improperly stored? start->check_reagent check_conditions Review Reaction Conditions: Strict anhydrous technique used? start->check_conditions check_sm Analyze Crude Reaction Mixture: Starting material consumed? start->check_sm cause_hydrolysis Root Cause: Reagent Decomposition (Hydrolysis) check_reagent->cause_hydrolysis Yes check_conditions->cause_hydrolysis No cause_reactivity Root Cause: Poor Substrate Reactivity (Steric/Electronic) check_sm->cause_reactivity Yes cause_incomplete Root Cause: Incomplete Reaction check_sm->cause_incomplete No sol_reagent Solution: Use fresh, properly stored reagent. cause_hydrolysis->sol_reagent sol_conditions Solution: Implement strict anhydrous protocol. Dry all reagents. cause_hydrolysis->sol_conditions sol_reactivity Solution: Increase temperature, add catalyst, or extend reaction time. cause_reactivity->sol_reactivity cause_incomplete->sol_reactivity

Caption: A decision-making workflow for troubleshooting low reaction yields.

Problem 3: Challenges in Product Purification

Even with a successful reaction, purification can be complicated by the by-products.

Potential Cause A: Co-elution with Imidazole By-products Imidazole and its hydrochloride salt are polar and can interfere with chromatography, especially if your product has similar polarity.

Solution: Aqueous Workup and Optimized Chromatography

  • Aqueous Wash: During the workup, a wash with a dilute aqueous acid (e.g., 1M HCl) can protonate the basic imidazole, making it highly water-soluble and easily removed from the organic layer. This is followed by a wash with saturated sodium bicarbonate to remove any excess acid, and finally a brine wash.[8][10] Caution: This is only suitable if your desired product is stable to aqueous acid.

  • Chromatography: If co-elution persists, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.5-1%) to prevent streaking of basic compounds.[8]

Data Presentation: Purification Strategy Selection

Issue Recommended Action When to Use Considerations
Imidazole By-productDilute HCl washProduct is acid-stableMay not be suitable for acid-labile functional groups.
Streaking on Silica GelDeactivate silica with Et₃NBasic products or impuritiesTriethylamine must be removed from the final product.
Product is a SaltWash with non-polar solventProduct is insoluble in hexanes/etherCan be an effective way to remove non-polar impurities.
Thermal InstabilityAvoid distillationProduct degrades at high tempRely on chromatography or crystallization for purification.
Visualizing the Urea Side Reaction

The following diagram illustrates the competitive reaction pathways leading to the desired amide versus the undesired symmetrical urea by-product.

G cluster_activation Activation Step cluster_coupling Coupling Step Amine Amine (R-NH2) Activated Activated Intermediate (R-NH-CO-Im) Amine->Activated Reagent 1H-imidazole- 1-carbonyl chloride Reagent->Activated Product Desired Amide (R-NH-CO-R') Activated->Product + Nucleophile (Desired Path) Byproduct Urea By-product (R-NH-CO-NH-R) Activated->Byproduct + Another Amine (Side Reaction) Nucleophile Carboxylic Acid (R'-COOH) Nucleophile->Product Amine2 Another Amine (R-NH2) Amine2->Byproduct

Caption: Competing pathways for the activated amine intermediate.

This guide provides a foundational framework for troubleshooting reactions involving 1H-imidazole-1-carbonyl chloride. By understanding the chemical principles behind these side reactions, you can intelligently design experiments that maximize yield and purity, accelerating your research and development efforts.

References

  • Technical Support Center: Optimizing Imidazole Acyl
  • 1,1'-carbonyldiimidazole - Organic Syntheses Procedure. Organic Syntheses.
  • Methyl 1H-imidazole-1-carboxyl
  • A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with - Organic Syntheses Procedure. Organic Syntheses.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • Imidazole synthesis. Organic Chemistry Portal.
  • Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. (2014). Oriental Journal of Chemistry.
  • Method of synthesis of 1-acyl imidazoles. (1965).
  • Controlled Synthesis of Asymmetric Dialkyl and Cyclic Carbonates Using the Highly Selective Reactions of Imidazole Carboxylic Esters. (2007).
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Scientific & Academic Publishing.
  • troubleshooting low yields in Friedel-Crafts acyl
  • An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde. (2025). BenchChem.
  • 1H-Imidazole: Human health tier II assessment Preface. (2017).
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermedi
  • Alcoholysis/hydrolysis of 1,1′-carbonyldiimidazole as a means of preparing unprecedented, imidazole-containing one-dimensional coordination polymers of copper(II). (2009).
  • Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N -Carbonyldiimidazole: The Role of Acid Catalysis.
  • SAFETY D
  • Separation of 1,1'-Carbonylbis(1H-imidazole) on Newcrom R1 HPLC column. SIELC Technologies.
  • Unprecedented “In Water” Imidazole- Carbonylation: Paradigm shift for Preparation of Urea and Carbam
  • 1-methyl-1h-imidazole-2-carbonyl chloride applic
  • 1-(1H-IMIDAZOLE-1-CARBONYL)-1H-IMIDAZOLE.
  • Safety Data Sheet: 1,1'-Carbonylbis-1H-imidazole. (2022). Chemos GmbH&Co.KG.
  • Ionic Liquids Derivative of 1H-Imidazole as Novel Reagents, C
  • Carbonyldiimidazole. Wikipedia.
  • Alcoholysis/hydrolysis of 1,1′-carbonyldiimidazole as a means of preparing unprecedented, imidazole-containing one-dimensional coordination polymers of copper(II). (2009). Dalton Transactions (RSC Publishing).
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). PMC - NIH.
  • Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield? (2017).
  • Unprecedented "In Water" Imidazole Carbonylation: Paradigm Shift for Preparation of Urea and Carbamate.
  • 1H-Imidazole-1-carbonyl chloride, 2,5-dihydro-2-oxo- (9CI). NextSDS.
  • Synthesis by Hydrolysis. Thieme E-Books.
  • Experiment 1: Friedel-Crafts Acyl
  • Synthesis of 1H‐imidazo[1,2‐a]imidazole. (2025).
  • 7 - Safety D
  • Urea-Zinc Chloride Eutectic Mixture-Mediated One-Pot Synthesis of Imidazoles: Efficient and Ecofriendly Access to Trifenagrel. Organic Chemistry Portal.
  • 74731-19-4(IMIDAZOLE-1-CARBONYL CHLORIDE) Product Description. ChemicalBook.
  • Unprecedented "In Water" imidazole carbonylation: paradigm shift for preparation of urea and carbam
  • 1H-Imidazole, 1-ethenyl- - Evaluation st

Sources

Optimization

Technical Support Center: Solvent Optimization for 1H-imidazole-1-carbonyl chloride

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals working with 1H-imidazole-1-carbonyl chloride (often generated in situ via phosgene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals working with 1H-imidazole-1-carbonyl chloride (often generated in situ via phosgene equivalents and imidazole, or via 1,1'-Carbonyldiimidazole [CDI]). Because this highly electrophilic intermediate is notoriously sensitive to its microenvironment, selecting the correct solvent system is the most critical variable in preventing degradation and maximizing the yield of downstream ureas, carbamates, and amides.

Part 1: Diagnostic FAQs & Troubleshooting

Q: Why do I observe minimal product formation and unexpected byproducts when using N,N-Dimethylformamide (DMF) as the reaction solvent? A: While DMF is a ubiquitous polar aprotic solvent in organic synthesis, it exhibits deleterious reactivity toward highly electrophilic species like 1H-imidazole-1-carbonyl chloride. At elevated temperatures (e.g., 60 °C), DMF can react directly with carbonyl imidazolides. This Vilsmeier-Haack-type solvent degradation leads to the generation of free imidazole and dimethylamine-derived side products[1]. This solvent-mediated side reaction depletes your active intermediate, drastically reducing the yield of your target compound. If solubility allows, we strongly recommend switching to Acetonitrile (MeCN) or Dichloromethane (DCM)[1].

Q: How does the choice between Dichloromethane (DCM) and Acetonitrile (MeCN) impact the reaction kinetics? A: The stability and reactivity of the 1H-imidazole-1-carbonyl chloride intermediate are governed by solvent polarity and coordinating ability. DCM is structurally inert and excellent for the initial formation of the intermediate at 0 °C[2]. However, Acetonitrile ( ϵ=36 ) often outperforms halogenated or ethereal solvents during the subsequent nucleophilic addition step. MeCN stabilizes the highly polar transition state (and the departing chloride/imidazole leaving groups) without promoting hydrolysis, which can accelerate reaction rates by up to 35–40% compared to less polar alternatives[3].

Q: What is the optimal temperature profile for synthesizing and utilizing this intermediate? A: A strictly controlled, two-stage temperature profile is required to balance reactivity and stability. The formation of 1H-imidazole-1-carbonyl chloride is highly exothermic and must be conducted at 0 °C to prevent premature thermal degradation of the acyl chloride[2]. Once the intermediate is fully formed, the target nucleophile (alcohol or amine) is added. At this stage, the reaction mixture should be allowed to warm to room temperature, or heated up to 60 °C if coupling a sterically hindered nucleophile[1].

Q: My intermediate seems to degrade before the coupling step. How can I validate the integrity of my protocol? A: 1H-imidazole-1-carbonyl chloride is exceptionally sensitive to moisture. Even trace amounts of water will rapidly hydrolyze the intermediate into imidazole, hydrochloric acid, and carbon dioxide[4]. To prevent this, strictly anhydrous solvents (stored over molecular sieves) and an inert atmosphere (N 2​ or Ar) must be used. Furthermore, because the acyl chloride is too unstable for direct LC-MS analysis, you must utilize a chemical trapping method to validate its presence (see Step 5 in the SOP below).

Part 2: Solvent Selection Matrix

The following table summarizes the physicochemical properties of common solvents and their empirical performance when handling 1H-imidazole-1-carbonyl chloride.

SolventDielectric Constant ( ϵ )Boiling Point (°C)Intermediate StabilityRecommended Use Case
Dichloromethane (DCM) 8.9340HighOptimal for initial intermediate formation at 0 °C[2].
Acetonitrile (MeCN) 37.582HighOptimal for the nucleophilic coupling step (RT to 60 °C)[3].
Ethyl Acetate (EtOAc) 6.0277ModerateAlternative for coupling if substrate solubility permits[1].
Tetrahydrofuran (THF) 7.5866ModerateUseful for reactions requiring strong solvation of polar amines[5].
N,N-Dimethylformamide (DMF) 36.7153Low (Degrades)Not Recommended ; reacts directly with the intermediate[1].

Part 3: Standard Operating Procedure (SOP)

One-Pot Synthesis of Ureas/Carbamates via 1H-imidazole-1-carbonyl chloride

Causality Note: This protocol is designed as a self-validating system . It separates the temperature-sensitive formation step from the kinetically demanding coupling step and includes an in-process analytical checkpoint to ensure the intermediate is viable before valuable nucleophiles are consumed.

Phase 1: Intermediate Formation (0 °C)

  • Preparation: Dissolve the primary amine precursor (1.0 eq) and triethylamine (3.0 eq) in anhydrous DCM (0.1 M concentration) under a strict nitrogen atmosphere.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Do not allow the temperature to fluctuate.

  • Activation: Slowly add a solution of triphosgene (0.35 eq) in anhydrous DCM dropwise over 15 minutes. Stir for 30 minutes at 0 °C to form the intermediate carbamoyl chloride.

  • Imidazole Addition: Add anhydrous imidazole (1.2 eq) to the mixture at 0 °C. Stir for an additional 30 minutes to yield the 1H-imidazole-1-carbonyl chloride intermediate[2].

Phase 2: Self-Validation Checkpoint 5. Trapping Assay: Withdraw a 10 µL aliquot of the reaction mixture and immediately quench it into an LC-MS vial containing 100 µL of anhydrous methanol. 6. Analysis: Analyze the quenched sample via LC-MS. The methanol will rapidly and quantitatively trap the 1H-imidazole-1-carbonyl chloride to form a stable methyl carbamate. If the corresponding methyl carbamate mass peak is present, proceed to Phase 3. If absent, the intermediate has hydrolyzed, indicating moisture contamination in your solvents.

Phase 3: Solvent Exchange and Coupling (RT to 60 °C) 7. Solvent Exchange (Optional but Recommended): If the subsequent nucleophile exhibits poor solubility in DCM or requires higher temperatures, carefully concentrate the mixture under reduced pressure (keeping the water bath below 20 °C) and immediately reconstitute the residue in anhydrous Acetonitrile[3]. 8. Coupling: Add the target nucleophile (alcohol or secondary amine, 1.2 eq). 9. Kinetic Acceleration: Warm the reaction to room temperature. If coupling a sterically hindered alcohol (e.g., pinacolyl alcohol), heat the mixture to 60 °C for 2 hours[1]. 10. Workup: Quench the reaction with saturated aqueous NaHCO 3​ , extract with Ethyl Acetate, wash with brine, dry over Na 2​ SO 4​ , and concentrate for column chromatography.

Part 4: Mechanistic Workflow Visualization

G Start Precursors (Imidazole + Phosgene OR Amine + CDI) Intermediate 1H-imidazole-1-carbonyl chloride (Reactive Intermediate) Start->Intermediate 0 °C, Anhydrous PathA Optimal Solvents (MeCN, DCM, THF) Intermediate->PathA Nucleophile addition PathB Sub-optimal Solvent (DMF) Intermediate->PathB Solvent interaction Product Target Product (Urea / Carbamate / Amide) PathA->Product RT to 60 °C Degradation Side Reactions (Dimethylamine byproducts & Reagent Depletion) PathB->Degradation Vilsmeier-type degradation

Reaction pathway of 1H-imidazole-1-carbonyl chloride highlighting solvent-dependent outcomes.

Sources

Troubleshooting

Handling and storage guidelines for moisture-sensitive 1H-imidazole-1-carbonyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Handling highly reactive, moisture-sensitive electrophiles like 1H-imidazole-1-carbonyl chloride requires a deep understanding of causality—knowing exactly why a reagent behaves the way it does allows you to design fail-safe experiments.

This reagent is a potent acylating agent synthesized via the reaction of imidazole with phosgene or a phosgene equivalent 1. Because its highly electrophilic carbonyl carbon is flanked by two excellent leaving groups (chloride and imidazole), it is exceptionally susceptible to nucleophilic attack by ambient moisture 2.

Below, you will find quantitative parameters, self-validating handling protocols, and a troubleshooting FAQ to ensure your synthetic workflows remain robust and reproducible.

Part 1: Quantitative Data & Storage Parameters

To maintain the structural integrity of 1H-imidazole-1-carbonyl chloride, strict environmental controls must be enforced. The table below summarizes the critical physicochemical properties and storage thresholds required to prevent premature degradation.

ParameterSpecification / Guideline
Chemical Name 1H-imidazole-1-carbonyl chloride 3
CAS Registry Number 74731-19-4 4
Molecular Weight 130.53 g/mol 4
Molecular Formula C4​H3​ClN2​O 3
Optimal Storage Temperature -20°C to 4°C (Strictly under Argon/Nitrogen)
Solvent Moisture Limit < 10 ppm H2​O (Must be Karl Fischer validated)
Hydrolysis Byproducts Imidazole, HCl (corrosive), CO2​ gas (pressurization hazard)
Part 2: Logical Workflow of Handling & Degradation

Understanding the dichotomy between proper inert handling and moisture-induced degradation is critical. The diagram below maps the causality of both pathways.

G A 1H-imidazole-1-carbonyl chloride (Intact Reagent) B Glovebox / Schlenk Line (Inert Handling) A->B Proper technique C Moisture Exposure (Improper Handling) A->C Ambient air exposure G Successful Acylation / Coupling B->G Anhydrous Reaction D Hydrolysis Cascade C->D H2O Nucleophilic Attack E CO2 Gas Evolution (Vessel Pressurization) D->E Rapid Gas Release F HCl & Imidazole (Acidic Byproducts) D->F Reagent Degradation

Logical workflow of 1H-imidazole-1-carbonyl chloride handling and moisture-induced degradation.

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its ability to tell you if it has failed. The following methodologies incorporate real-time, self-validating checks to ensure scientific integrity.

Protocol A: Anhydrous Aliquoting and Reaction Setup

Objective: Transfer the reagent and initiate an electrophilic substitution reaction without moisture contamination.

  • Glassware Preparation: Flame-dry a Schlenk flask under high vacuum and backfill with ultra-pure Argon (repeat 3x).

    • Causality: High heat combined with vacuum forcefully desorbs microscopic water layers trapped within the borosilicate glass lattice.

  • Reagent Transfer: Inside an argon-filled glovebox, weigh the required mass of 1H-imidazole-1-carbonyl chloride into the Schlenk flask. Seal tightly with a rubber septum before removing from the glovebox.

  • Solvent Addition: Using a gas-tight syringe, inject strictly anhydrous dichloromethane (DCM).

    • Self-Validation Check: Visually inspect the solution. A perfectly clear, homogeneous solution validates reagent integrity. If the solution turns turbid or milky, this is a self-validating indicator that the reagent has pre-hydrolyzed into insoluble imidazole hydrochloride. Abort the reaction.

  • Nucleophile Addition: Slowly add your target amine to form the carboxamide bond 2.

    • Self-Validation Check: The reaction should exhibit mild exothermicity. The absence of an exotherm suggests the electrophilic carbonyl center was already quenched prior to nucleophile addition.

Protocol B: Safe Quenching of Degraded Reagent

Objective: Safely neutralize a compromised or highly pressurized reagent bottle.

  • Controlled Venting: Inside a fume hood, pierce the septum of the degraded reagent bottle with an 18-gauge needle connected via tubing to an empty mineral oil bubbler.

    • Self-Validation Check: Active bubbling confirms the release of accumulated CO2​ gas, validating that hydrolysis had occurred.

  • Dilution: Inject 5 volumes of anhydrous toluene to suspend the remaining reactive solids safely.

  • Chemical Quenching: Dropwise, add a 1:1 mixture of isopropanol and saturated aqueous NaHCO3​ at 0°C.

    • Causality: Isopropanol acts as a mild nucleophile to safely attack any remaining unreacted 1H-imidazole-1-carbonyl chloride, while the bicarbonate immediately neutralizes the corrosive HCl byproduct.

  • Completion:

    • Self-Validation Check: The complete cessation of effervescence (gas evolution) validates that all reactive carbonyl species and acidic byproducts have been successfully destroyed.

Part 4: Troubleshooting Guides & FAQs

Q: Why did my sealed reagent bottle pressurize and emit a loud "pop" upon opening? A: Mechanistic Causality: The highly electrophilic carbonyl carbon of 1H-imidazole-1-carbonyl chloride is exceptionally vulnerable to nucleophilic attack by ambient moisture. When exposed to microscopic amounts of H2​O , it undergoes rapid hydrolysis. The leaving groups are displaced, generating hydrogen chloride ( HCl ), free imidazole, and carbon dioxide ( CO2​ ). Because CO2​ is a gas, it accumulates rapidly in sealed environments, causing dangerous pressurization. Resolution: Always store the reagent in a desiccator or argon-filled glovebox. Before fully unscrewing the cap of an older bottle, vent it carefully using a needle to safely depressurize the headspace.

Q: How can I validate the integrity of my 1H-imidazole-1-carbonyl chloride before committing it to a complex, expensive multicomponent synthesis? A: Mechanistic Causality: Degraded reagent will consist largely of imidazole hydrochloride and will lack the reactive acyl chloride moiety. Resolution: Perform a rapid diagnostic test. Dissolve a 5 mg aliquot in anhydrous CDCl3​ . In a pristine sample, the 1H NMR will show distinct downfield shifts for the imidazole protons compared to free imidazole due to the strong electron-withdrawing effect of the carbonyl chloride group. Alternatively, use the visual self-validation check from Protocol A: a test dilution in anhydrous DCM must remain optically clear. Turbidity confirms moisture contamination.

Q: What are the strict solvent requirements for handling this reagent? A: Mechanistic Causality: The reagent acts via an electrophilic substitution mechanism where a nucleophile attacks the electrophilic carbonyl carbon 2. Therefore, any solvent with nucleophilic properties (such as alcohols, primary/secondary amines, or wet ethers) will immediately quench and destroy the reagent. Resolution: Use strictly anhydrous, non-nucleophilic solvents such as DCM, THF, or toluene. Ensure the solvent's water content is strictly <10 ppm (validate via Karl Fischer titration prior to use).

Part 5: References

Sources

Reference Data & Comparative Studies

Validation

Carbonyl Transfer Reagents in Synthesis: 1H-Imidazole-1-Carbonyl Chloride (ICC) vs. 1,1'-Carbonyldiimidazole (CDI)

As a Senior Application Scientist, I frequently encounter bottlenecks in late-stage functionalization, particularly during the synthesis of sterically hindered amides, asymmetric ureas, and carbamates. The choice of carb...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter bottlenecks in late-stage functionalization, particularly during the synthesis of sterically hindered amides, asymmetric ureas, and carbamates. The choice of carbonyl transfer reagent fundamentally dictates the kinetic pathway, impurity profile, and scalability of your workflow.

While 1,1'-carbonyldiimidazole (CDI) remains the industry standard for mild, bench-stable couplings, 1H-imidazole-1-carbonyl chloride (ICC) offers a highly reactive, asymmetric alternative. This guide objectively compares their coupling efficiencies, mechanistic causalities, and provides field-proven, self-validating protocols to optimize your synthetic pipelines.

Mechanistic Causality: Why Leaving Groups Dictate Efficiency

The efficiency of any carbonyl coupling reagent is governed by the nucleofugality (leaving group ability) of its substituents. Understanding this thermodynamic reality is critical for selecting the right reagent.

  • CDI (Symmetric & Mild): CDI features two identical imidazole leaving groups. Because the conjugate acid of imidazole has a pKa of ~7.0, it is a moderate leaving group. The initial nucleophilic attack to form the acyl imidazole intermediate requires overcoming a significant activation barrier. However, this mildness is highly advantageous for specialized applications requiring enantiomeric purity; CDI activation avoids aggressive reagents and maintains the stereochemical integrity of chiral centers, achieving >95% enantiomeric excess when (R)-configured amines are employed[1].

  • ICC (Asymmetric & Highly Reactive): ICC is a hybrid reagent containing both a chloride and an imidazole leaving group. Chloride is an exceptional nucleofuge (conjugate acid HCl pKa ~ -7.0). When an amine or alcohol is introduced, it selectively and instantaneously displaces the chloride at 0°C under controlled Schotten-Baumann conditions[2]. This massive difference in activation energy prevents the formation of symmetric urea byproducts—a common pitfall when using CDI for asymmetric syntheses.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of CDI and ICC based on industrial and bench-scale data.

Parameter1,1'-Carbonyldiimidazole (CDI)1H-Imidazole-1-Carbonyl Chloride (ICC)
Primary Leaving Group Imidazole (pKa ~7.0)Chloride (pKa ~ -7.0)
First-Step Activation Energy High (Requires RT to 60°C)Very Low (Proceeds rapidly at 0°C)
Symmetric Byproduct Risk High (in asymmetric urea synthesis)Minimal (Highly selective mono-acylation)
Stereochemical Integrity Excellent (>95% ee for chiral amines)[1]Moderate (High reactivity can risk racemization)
Typical Yields >85% (Standard substrates)[3]68% - 95% (Hindered/Asymmetric substrates)[4]
Moisture Sensitivity Moderate (Releases CO₂ slowly)Extreme (Rapidly hydrolyzes to HCl and Imidazole)

Activation Pathways & Kinetics

The logical flow of intermediate formation dictates the temperature and time required for your reactions. The diagram below visualizes the kinetic differences between the two pathways.

G Substrate Primary Nucleophile (R-NH2) CDI CDI Pathway (LG: Imidazole) Substrate->CDI + CDI ICC ICC Pathway (LG: Chloride) Substrate->ICC + ICC Inter_CDI Acyl Imidazole (Slow Formation) CDI->Inter_CDI - Imidazole (High Barrier) Inter_ICC Acyl Imidazole (Fast Formation) ICC->Inter_ICC - HCl (Low Barrier) Product Coupled Product (Urea/Amide) Inter_CDI->Product + 2nd Nucleophile (Requires Heat) Inter_ICC->Product + 2nd Nucleophile (RT to Mild Heat)

Activation pathways and kinetic differences between CDI and ICC.

Field-Proven Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Physical observables are embedded into the steps to confirm reaction progress without requiring immediate LC-MS analysis.

Protocol A: CDI-Mediated Amide/Urea Coupling

Objective: Synthesis of symmetric ureas or standard amides where preserving stereocenters is the priority. Causality: Industrial-scale production typically utilizes a 1.2:1 molar ratio of CDI to the nucleophile[3]. This slight excess compensates for ambient moisture and drives the equilibrium forward.

  • Activation: Dissolve the carboxylic acid or primary amine (1.0 eq) in anhydrous THF. Add CDI (1.2 eq) in a single portion.

  • Self-Validation Checkpoint: Observe the reaction mixture for CO₂ gas evolution. The cessation of effervescence is a direct, visual self-validation that the intermediate acyl imidazole has fully formed.

  • Coupling: Add the second nucleophile. Due to the moderate leaving group ability of the remaining imidazole, heat the reaction to 60–65°C to maximize conversion[3].

  • Workup: Quench with water and extract with ethyl acetate. The byproduct (imidazole) is highly water-soluble and is easily removed via mild acidic aqueous washing.

Protocol B: ICC-Mediated Asymmetric Urea Synthesis

Objective: Synthesis of asymmetric ureas or highly hindered amides without generating symmetric byproducts. Causality: DIPEA is strictly required to neutralize the HCl generated upon chloride displacement. Without it, the unreacted primary amine would protonate and precipitate as an unreactive hydrochloride salt. The 0°C temperature suppresses the secondary displacement of the imidazole group, ensuring strict mono-acylation[4].

  • Selective Acylation: Dissolve the primary amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous THF or DCM at 0°C. Dropwise add ICC (1.0 eq).

  • Self-Validation Checkpoint: The reaction will rapidly form a visible, cloudy precipitate (DIPEA·HCl). The appearance of this salt provides immediate visual validation that the highly reactive chloride leaving group has been successfully displaced.

  • Coupling: Add the second amine (1.1 eq) and allow the mixture to warm to room temperature over 12 hours[4]. The reaction proceeds smoothly without the need for extreme heating.

  • Workup: Wash the organic layer with 1M HCl to remove DIPEA and the released imidazole, followed by brine. Dry over Na₂SO₄ and concentrate.

Conclusion & Selection Matrix

  • Choose CDI when working with delicate chiral centers, synthesizing symmetric ureas, or when handling highly moisture-sensitive intermediates is impractical. Its mildness is its greatest asset.

  • Choose ICC when synthesizing asymmetric ureas, coupling sterically hindered amines, or when the reaction must be kept at or below room temperature to prevent substrate degradation. Its asymmetric leaving groups allow for precise, step-wise functionalization.

Sources

Comparative

A Researcher's Guide to NMR Characterization of 1H-Imidazole-1-Carbonyl Chloride Reaction Products

In the landscape of synthetic chemistry, the quest for efficient and clean acylation methodologies is perpetual. 1H-Imidazole-1-carbonyl chloride, a derivative of the versatile phosgene, has carved a niche for itself as...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic chemistry, the quest for efficient and clean acylation methodologies is perpetual. 1H-Imidazole-1-carbonyl chloride, a derivative of the versatile phosgene, has carved a niche for itself as a solid, stable, and safer alternative for the synthesis of a variety of organic compounds, including esters, amides, and carbonates. Its utility stems from its ability to act as a carbonyl donor, transferring the carbonyl moiety to a wide range of nucleophiles. The subsequent characterization of the resulting products is paramount to confirming successful reactions and assessing purity. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for the unambiguous structural elucidation of these molecules.

This guide provides an in-depth analysis of the NMR characterization of products derived from reactions involving 1H-imidazole-1-carbonyl chloride. We will delve into the characteristic spectral features of the key product classes, compare these with alternative acylation methods, and provide practical, field-tested protocols for sample analysis. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret their NMR data and make informed decisions in their synthetic endeavors.

The Chemistry of 1H-Imidazole-1-Carbonyl Chloride: A Brief Overview

1H-Imidazole-1-carbonyl chloride is a highly reactive N-acylating agent. Its reactivity is centered around the electrophilic carbonyl carbon, which is readily attacked by nucleophiles. The imidazole ring serves as an excellent leaving group, facilitating the reaction. The general reaction mechanism involves the nucleophilic attack on the carbonyl carbon, followed by the departure of the imidazole moiety, which can then be easily removed during workup. This clean reaction profile is one of the primary advantages of using this reagent over traditional acid chlorides, which generate corrosive HCl as a byproduct.

Comparative NMR Analysis of Reaction Products

The true power of NMR in this context lies in its ability to provide a detailed structural map of the synthesized molecules. The chemical environment of each proton and carbon atom is reflected in its chemical shift, multiplicity, and coupling constants. Let's explore the characteristic NMR signatures for the major product classes formed from reactions with 1H-imidazole-1-carbonyl chloride.

Acylation of Alcohols: Formation of Carbonates

When 1H-imidazole-1-carbonyl chloride reacts with an alcohol, the product is a carbonyl imidazole intermediate which can then react with another alcohol to form a carbonate. The NMR spectrum of the resulting carbonate will exhibit characteristic signals for the newly formed alkoxy groups.

Acylation of Amines: Formation of Ureas and Carbamates

The reaction with primary or secondary amines yields ureas, while reaction with an amino acid can lead to the formation of carbamates. These reactions are typically fast and clean.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Key Product Classes in CDCl₃

Functional GroupProtonTypical Chemical Shift (ppm)Notes
Imidazole (starting material) H2~8.1Singlet, downfield due to two adjacent nitrogen atoms.
H4, H5~7.4, ~7.1Singlets or doublets, depending on substitution.
N-Acyl Imidazole (intermediate) H2'~8.2-8.4Further deshielded compared to imidazole.
H4', H5'~7.5-7.7Shifted downfield upon acylation.
Alkyl Carbamate N-H5.0-6.0Broad singlet, position is concentration and solvent dependent.
O-CH -3.5-4.5Chemical shift depends on the nature of the alkyl group.
Aryl Carbamate N-H6.5-8.0Broad singlet, further downfield.
Ar-H 7.0-8.0Complex multiplet patterns.
N,N'-Disubstituted Urea N-H4.5-6.0Broad singlet.
α-CH to N3.0-3.8Varies with substituent.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Key Product Classes in CDCl₃

Functional GroupCarbonTypical Chemical Shift (ppm)Notes
Imidazole (starting material) C2~136Most downfield carbon in the ring.
C4, C5~129, ~118
N-Acyl Imidazole (intermediate) C =O160-165Carbonyl carbon is highly deshielded.
C2'~137-139Shifted slightly downfield.
C4', C5'~130-132, ~117-119
Alkyl Carbamate C =O155-160Carbonyl chemical shift is diagnostic.
O-C H-60-70
Aryl Carbamate C =O150-155Slightly upfield compared to alkyl carbamates.
Ar-C 110-150
N,N'-Disubstituted Urea C =O155-165
α-C H to N40-50

Experimental Workflow and Data Interpretation

A reliable and reproducible experimental protocol is the cornerstone of any synthetic and analytical endeavor. Below is a generalized workflow for the synthesis and NMR characterization of a carbamate derived from 1H-imidazole-1-carbonyl chloride and an alcohol.

Experimental Protocol: Synthesis and NMR Analysis of a Carbamate
  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 1H-imidazole-1-carbonyl chloride (1.1 eq.) portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with 1M HCl to remove unreacted imidazole, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • NMR Sample Preparation: Prepare an NMR sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis NMR Analysis A 1. Dissolve Alcohol in DCM B 2. Add 1H-imidazole-1-carbonyl chloride A->B C 3. Reaction Monitoring (TLC) B->C D 4. Aqueous Wash C->D Reaction Complete E 5. Drying & Concentration D->E F 6. Column Chromatography E->F G 7. Sample Preparation (CDCl3) F->G Purified Product H 8. Data Acquisition (1H, 13C NMR) G->H I 9. Spectral Interpretation H->I

Caption: A generalized experimental workflow for synthesis and NMR analysis.

Comparison with Alternative Acylation Methods

While 1H-imidazole-1-carbonyl chloride offers a clean and efficient route to acylated products, it is essential to compare its NMR characterization profile with that of products obtained from alternative methods, such as the use of acid chlorides with a tertiary amine base (e.g., triethylamine, Et₃N).

  • Byproduct Signals: A significant advantage of using 1H-imidazole-1-carbonyl chloride is the absence of interfering byproducts in the NMR spectrum after a simple aqueous workup. In contrast, reactions using acid chlorides and Et₃N can often show residual signals from triethylammonium chloride, which can complicate spectral interpretation, especially in the crowded upfield region of the ¹H NMR spectrum.

  • Reaction Monitoring: The distinct signals of the imidazole starting material and the N-acyl imidazole intermediate can be used to monitor the reaction progress in situ by ¹H NMR. This provides a more detailed picture of the reaction kinetics compared to TLC alone.

logical_relationship cluster_reagents Acylating Agents cluster_products Reaction Products & Byproducts cluster_nmr NMR Spectrum reagent1 1H-Imidazole-1-carbonyl chloride product Desired Acylated Product reagent1->product byproduct1 Imidazole (easily removed) reagent1->byproduct1 reagent2 Acid Chloride + Et3N reagent2->product byproduct2 Triethylammonium Chloride (can interfere with NMR) reagent2->byproduct2 nmr1 Clean Spectrum product->nmr1 nmr2 Potentially Complex Spectrum product->nmr2 byproduct1->nmr1 byproduct2->nmr2

Caption: Comparison of reaction byproducts and their impact on NMR spectra.

Conclusion

The use of 1H-imidazole-1-carbonyl chloride presents a synthetically advantageous route for the acylation of a wide range of nucleophiles. The power of NMR spectroscopy is fully realized in the characterization of the resulting products, providing clear and unambiguous structural information. The distinct chemical shifts of the imidazole moiety and the carbonyl group in various product classes, coupled with the clean reaction profiles, make NMR an indispensable tool for researchers in this field. By understanding the key spectral features and employing robust experimental protocols, scientists can confidently navigate their synthetic campaigns and accelerate the pace of discovery.

References

  • PubChem Compound Summary for CID 70831, 1,1'-Carbonyldiimidazole. National Center for Biotechnology Information. [Link]

  • 1,1'-Carbonyldiimidazole. Organic Chemistry Portal. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

  • Spectroscopic Tools in Organic Chemistry: NMR Spectroscopy. LibreTexts Chemistry. [Link]

Validation

The Alchemist's Choice: A Comparative Guide to 1H-imidazole-1-carbonyl chloride and HATU for Intractable Peptide Couplings

For the modern peptide chemist, the synthesis of complex, sterically hindered, or aggregation-prone sequences is a familiar challenge. The selection of an appropriate coupling reagent is paramount to the success of these...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern peptide chemist, the synthesis of complex, sterically hindered, or aggregation-prone sequences is a familiar challenge. The selection of an appropriate coupling reagent is paramount to the success of these endeavors, directly impacting yield, purity, and the preservation of stereochemical integrity. This guide provides a deep, evidence-based comparison of two distinct classes of activating agents: the classic imidazole-based carbonyl activators, represented by the readily available N,N'-Carbonyldiimidazole (CDI) as a surrogate for the less common 1H-imidazole-1-carbonyl chloride, and the widely adopted aminium salt, HATU.

The Perennial Problem: Difficult Peptide Couplings

The formation of a peptide bond, an amide linkage between two amino acids, is a condensation reaction that is not thermodynamically favorable under standard conditions.[1] Coupling reagents are therefore essential to activate the carboxylic acid moiety of one amino acid, rendering it susceptible to nucleophilic attack by the amine group of the next.

"Difficult couplings" arise from a variety of factors, including:

  • Steric Hindrance: Bulky side chains on either the N-terminal or C-terminal amino acid can physically obstruct the approach of the reacting partners.

  • N-Methylated Amino Acids: The presence of a methyl group on the backbone nitrogen reduces its nucleophilicity and can introduce significant steric barriers.[2]

  • Secondary Structure Formation: Growing peptide chains on a solid support can adopt secondary structures that mask the N-terminal amine, impeding its reaction.

  • Epimerization/Racemization: The activation of an amino acid can lead to the loss of its stereochemical purity, a critical issue for the biological activity of the final peptide.[3]

The ideal coupling reagent must be potent enough to overcome these hurdles while being gentle enough to prevent undesirable side reactions, particularly racemization.

HATU: The High-Octane Aminium Salt

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has established itself as a go-to reagent for a wide range of peptide couplings, and it particularly shines in difficult cases.[4][5] It belongs to the family of uronium/aminium salts and is prized for its high reactivity and kinetic efficiency.[6]

Mechanism of Action

The efficacy of HATU lies in its ability to rapidly generate a highly reactive OAt-active ester in situ.[4][6] The process, which occurs in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), can be broken down into the following steps:

  • Carboxylate Formation: The base deprotonates the carboxylic acid of the N-protected amino acid.

  • Activation: The resulting carboxylate anion attacks the electrophilic carbon of HATU, forming a highly unstable O-acyl(tetramethyl)isouronium salt intermediate.

  • Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt, yielding the OAt-active ester and the byproduct tetramethylurea.[4]

  • Aminolysis: The N-terminal amine of the peptide chain then attacks the carbonyl carbon of the OAt-active ester to form the desired peptide bond.[6]

HATU_Mechanism AA_COOH R-COOH (N-Protected Amino Acid) AA_COO R-COO⁻ (Carboxylate) AA_COOH->AA_COO + Base Base Base (e.g., DIPEA) Intermediate O-acyl(tetramethyl)isouronium salt (Highly Reactive Intermediate) AA_COO->Intermediate + HATU HATU HATU ActiveEster OAt-Active Ester Intermediate->ActiveEster + HOAt⁻ TMU Tetramethylurea (Byproduct) Intermediate->TMU HOAt HOAt⁻ Peptide_Bond Peptide Bond (R-CO-NH-Peptide) ActiveEster->Peptide_Bond + H₂N-Peptide Peptide_NH2 H₂N-Peptide

Caption: Mechanism of HATU-mediated peptide coupling.

The exceptional performance of HATU is largely attributed to the "7-Aza effect" of the HOAt moiety.[6] The nitrogen atom in the pyridine ring of HOAt is thought to stabilize the transition state of the aminolysis step through neighboring group participation, accelerating the reaction and minimizing the time the activated amino acid is susceptible to racemization.[6]

Advantages of HATU
  • High Coupling Efficiency and Speed: HATU is one of the most reactive coupling reagents available, often completing difficult couplings in a short time.[7]

  • Superior Racemization Suppression: The rapid formation of the OAt-active ester and the accelerated aminolysis significantly reduce the risk of epimerization, even for sensitive amino acids like histidine and cysteine.[6][8]

  • Versatility: It is effective in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[6]

Disadvantages and Potential Side Reactions

The high reactivity of HATU is also the source of its main drawback: the potential for side reactions.

  • Guanidinylation: The most significant side reaction is the guanidinylation of the N-terminal amine of the peptide.[4] In this process, the free amine attacks the guanidinium carbon of HATU itself, leading to a capped and unreactive peptide chain. This is more prevalent when an excess of HATU is used or when the coupling reaction is slow.[4]

  • Reaction with Nucleophilic Side Chains: The hydroxyl group of tyrosine, the primary amine of lysine, and the sulfhydryl group of cysteine can also react with HATU, leading to unwanted modifications.[4]

1H-imidazole-1-carbonyl chloride and its Surrogate, CDI: The "Classic" Approach

While direct comparative data for 1H-imidazole-1-carbonyl chloride is scarce in the context of modern peptide synthesis, its close and well-documented relative, N,N'-Carbonyldiimidazole (CDI), provides a strong basis for understanding the performance of this class of reagents.[3][9] CDI is known for its ability to activate carboxylic acids under mild conditions, leading to clean reactions.[3][4]

Mechanism of Action

The mechanism of CDI-mediated coupling is straightforward:

  • Acyl Imidazole Formation: CDI reacts with the carboxylic acid of the N-protected amino acid to form a reactive acyl-imidazole intermediate.[3][10]

  • Aminolysis: The N-terminal amine of the peptide chain then attacks the activated carbonyl carbon of the acyl-imidazole, forming the peptide bond and releasing imidazole as a byproduct.[3]

CDI_Mechanism AA_COOH R-COOH (N-Protected Amino Acid) AcylImidazole Acyl-imidazole (Active Intermediate) AA_COOH->AcylImidazole + CDI CDI CDI Imidazole_byproduct Imidazole (Byproduct) AcylImidazole->Imidazole_byproduct Peptide_Bond Peptide Bond (R-CO-NH-Peptide) AcylImidazole->Peptide_Bond + H₂N-Peptide Peptide_NH2 H₂N-Peptide

Caption: Mechanism of CDI-mediated peptide coupling.

Advantages of CDI
  • Clean Reactions: The primary byproduct, imidazole, is water-soluble and generally easy to remove during workup.[3]

  • Minimal Racemization: CDI is considered a "racemization-free" coupling reagent under many conditions, making it valuable for preserving stereochemical integrity.[3]

  • Cost-Effective: Compared to many modern coupling reagents, CDI is relatively inexpensive.

Disadvantages and Limitations
  • Lower Reactivity: The acyl-imidazole intermediate is generally less reactive than the OAt-active ester generated by HATU. This can lead to slower reaction times and lower yields, especially in difficult couplings.

  • Not Ideal for Routine SPPS: Due to its moderate reactivity, CDI is not commonly used for the routine stepwise elongation of peptides on a solid support.[6] It finds more utility in specific applications like fragment coupling.[6]

Head-to-Head Comparison: Performance in Difficult Couplings

FeatureHATU1H-imidazole-1-carbonyl chloride (as CDI)
Reactivity Very High[7]Moderate[6]
Coupling Speed Fast[6]Slower[6]
Racemization Suppression Excellent, due to the "7-Aza effect"[4][6]Very Good, known for minimal racemization[3]
Common Side Reactions Guanidinylation of N-terminus, reaction with nucleophilic side chains[4]Generally clean, but can have side reactions with alcohols in the absence of a tertiary amine[11][12]
Primary Byproducts Tetramethylurea, HOAt[4]Imidazole[3]
Ease of Workup Byproducts are generally soluble in organic solventsWater-soluble byproduct simplifies purification[3]
Typical Applications Difficult couplings, sterically hindered amino acids, N-methylated amino acids, rapid SPPS[6][13]Fragment coupling, solution-phase synthesis, formation of ureas and esters[6]
Cost High[5]Low

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of a Sterically Hindered Amino Acid in SPPS

This protocol describes the coupling of Fmoc-Aib-OH (a sterically hindered amino acid) to a resin-bound peptide.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Aib-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Coupling: Add DIPEA (6 equivalents) to the activation solution and immediately add the solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test.[4] A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min).

Protocol 2: CDI-Mediated Solution-Phase Fragment Coupling

This protocol outlines the coupling of two peptide fragments in solution.

  • Activation of C-Terminal Fragment: Dissolve the N-protected C-terminal peptide fragment (1 equivalent) in anhydrous tetrahydrofuran (THF). Add CDI (1.05 equivalents) and stir the mixture at room temperature for 1-2 hours to form the acyl-imidazole intermediate.

  • Preparation of N-Terminal Fragment: In a separate flask, dissolve the C-terminally protected N-terminal peptide fragment (1 equivalent) in DMF. If it is a hydrochloride salt, add 1 equivalent of a non-nucleophilic base like DIPEA to liberate the free amine.

  • Coupling: Add the solution of the N-terminal fragment to the activated C-terminal fragment solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.

Senior Application Scientist's Verdict

The choice between HATU and an imidazole-based carbonyl activating agent like CDI is a classic case of balancing reactivity with selectivity and cost.

HATU is the undisputed champion for challenging, time-critical syntheses, especially in the context of solid-phase peptide synthesis. Its high reactivity and superior ability to suppress racemization make it the workhorse for incorporating sterically hindered or epimerization-prone amino acids.[7][13] However, its potency demands careful control of stoichiometry to avoid unwanted side reactions like guanidinylation.[4]

1H-imidazole-1-carbonyl chloride, represented here by its analogue CDI, remains a valuable tool for specific, more delicate applications. Its milder nature and the clean, water-soluble byproducts make it an excellent choice for solution-phase fragment condensation, where minimizing side products and simplifying purification are key priorities.[3][6] While not the first choice for rapid, routine SPPS, its low cost and high fidelity in terms of stereochemistry ensure its continued relevance in the peptide chemist's toolbox.

Ultimately, the optimal reagent is dictated by the specific demands of the synthesis. For brute-force efficiency in the face of steric challenges, HATU is unparalleled. For a more controlled, "cleaner" approach in solution-phase fragment couplings, the imidazole-based method is a highly reliable and economical option.

References

  • Vertex AI Search, based on provided search results.
  • Benchchem. (n.d.).
  • ChemicalBook. (2024, July 3).
  • Wikipedia. (n.d.). Carbonyldiimidazole.
  • RSC Publishing. (2017, October 30).
  • Benchchem. (n.d.).
  • National Institutes of Health. (n.d.).
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?
  • ACS Publications. (n.d.). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines.
  • PNAS. (n.d.). Accelerated chemical synthesis of peptides and small proteins.
  • Technical Support Information Bulletin 1205 - H
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • PMC. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • ACS Publications. (2024, February 5). Inverse Peptide Synthesis Using Transient Protected Amino Acids.
  • ACS Publications. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup.
  • Organic Syntheses Procedure. (n.d.).
  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
  • ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview.
  • MDPI. (2023, December 8).
  • Srini Chem. (n.d.). Carbonyldiimidazole (CAS: 530-62-1):The Role of CDI in Peptide Synthesis.
  • Luxembourg Bio Technologies. (n.d.). Carbodiimide-Mediated Amide Formation in a Two-Phase System.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • PubMed. (n.d.).
  • PMC. (n.d.).
  • Peptide Chemistry. (n.d.). Peptide Side Reactions.
  • ChemPep. (n.d.). Overview of Peptide Coupling Reagents.
  • PMC. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.
  • ResearchGate. (n.d.). HCTU and TCTU. New coupling reagents: Development and industrial aspects.
  • Indian Academy of Sciences. (2018, May 4). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid.
  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.

Sources

Comparative

Mass spectrometry analysis of 1H-imidazole-1-carbonyl chloride derivatives

Comparative Guide to Mass Spectrometry Analysis Strategies for 1H-Imidazole-1-Carbonyl Chloride and Reactive Derivatives Introduction As a Senior Application Scientist, I frequently encounter the analytical hurdles assoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Mass Spectrometry Analysis Strategies for 1H-Imidazole-1-Carbonyl Chloride and Reactive Derivatives

Introduction

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with highly reactive acylating agents. 1H-imidazole-1-carbonyl chloride is a pivotal electrophilic intermediate, heavily utilized in the synthesis of ureas, carbamates, and complex pharmaceuticals like PROTACs. Because the carbonyl chloride group is exceptionally reactive, it is highly susceptible to rapid hydrolysis and solvolysis[1].

Direct mass spectrometry (MS) analysis of this intermediate is notoriously difficult; trace moisture in the atmosphere or liquid chromatography (LC) mobile phases will instantly degrade the sample. This guide objectively compares analytical strategies—ranging from direct anhydrous injection to in-situ chemical quenching—to provide researchers with robust, self-validating protocols for accurate MS characterization.

Section 1: Comparative Analysis of MS Strategies

To successfully analyze 1H-imidazole-1-carbonyl chloride derivatives, scientists must balance the need for structural fidelity against the chemical instability of the target molecule.

1. Direct Flow Injection Analysis (FIA) ESI-MS (Anhydrous)

  • Mechanism: The sample is diluted in strictly anhydrous, aprotic solvents (e.g., dry acetonitrile or dichloromethane) and directly infused into the Electrospray Ionization (ESI) source without prior chromatographic separation.

  • Pros: Allows observation of the intact [M+H]+ or [M+Na]+ isotopic envelope, providing direct structural confirmation.

  • Cons: Extreme sensitivity to atmospheric moisture. Even trace water in the MS source lines can result in massive signal degradation, yielding false negatives.

2. In-Situ Chemical Quenching LC-MS (The Gold Standard)

  • Mechanism: The reactive carbonyl chloride is intentionally trapped using an excess of a nucleophile (e.g., methanol or a secondary amine like piperidine) immediately prior to analysis. This converts the transient intermediate into a stable carbamate or urea[2].

  • Pros: The resulting derivatives are highly stable, easily separated by standard reversed-phase LC, and exhibit excellent ionization efficiency in positive ESI mode[3].

  • Cons: This is an indirect measurement; it requires back-calculation to determine the original concentration of the reactive intermediate.

3. GC-MS Post-Derivatization

  • Mechanism: Derivatization with a volatile alcohol followed by gas chromatography-mass spectrometry.

  • Pros: Excellent chromatographic resolution and reproducible electron ionization (EI) fragmentation for low-molecular-weight derivatives.

  • Cons: The imidazole ring can undergo thermal degradation at high injector temperatures. This method is generally unsuitable for large, complex derivatives.

Data Presentation: Strategy Comparison
Analytical StrategyTarget Analyte StateSensitivity (ESI+)Stability During RunPrep TimeBest Application Use-Case
Anhydrous FIA-MS Intact Carbonyl ChlorideLow-MediumPoor (< 5 mins)< 2 minsQualitative structural confirmation
LC-MS (MeOH Quench) Methyl CarbamateHighExcellent (> 48 hrs)5 minsHigh-throughput reaction monitoring
LC-MS (Amine Quench) Urea DerivativeVery HighExcellent (> 48 hrs)10 minsTrace quantification in complex matrices
GC-MS (Derivatized) Volatile CarbamateMedium (EI)Moderate30 minsSmall molecule impurity profiling

Section 2: Mechanistic Workflow and Degradation Pathways

Understanding the causality behind the quenching strategy is critical for experimental design. If 1H-imidazole-1-carbonyl chloride is injected into a standard LC-MS system utilizing aqueous mobile phases (e.g., Water/Acetonitrile with 0.1% Formic Acid), the electrophilic carbon is immediately attacked by water. This forms an unstable carbamic acid that spontaneously decarboxylates, yielding free imidazole (m/z 69.05) and masking the presence of the original intermediate.

By intentionally introducing a superior nucleophile (like piperidine) in a controlled environment, we kinetically outcompete the hydrolysis pathway, forcing the reaction toward a stable, easily detectable product.

Pathway A 1H-imidazole-1-carbonyl chloride (Highly Reactive) B Aqueous LC-MS (Trace H2O) A->B E Amine Quenching (Piperidine) A->E C Hydrolysis Pathway (Uncontrolled) B->C D Imidazole + CO2 + HCl (False Negative MS) C->D F Stabilization Pathway (Controlled) E->F G Stable Urea Derivative (Robust ESI+ Signal) F->G

Reaction pathways of 1H-imidazole-1-carbonyl chloride in analytical environments.

Section 3: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol utilizes an in-situ amine quenching method. It is designed as a self-validating system : the success of the derivatization is internally confirmed by the absence of the hydrolysis byproduct.

Protocol: In-Situ Piperidine Quenching for LC-MS Analysis

Reagents Needed:

  • Anhydrous Acetonitrile (LC-MS grade, strictly dry)

  • Piperidine (Reagent grade, stored over molecular sieves)

  • Formic Acid (0.1% in Water and Acetonitrile for LC mobile phases)

Step-by-Step Methodology:

  • Preparation of Quenching Solution: Prepare a 100 mM solution of piperidine in anhydrous acetonitrile.

    • Causality: A high molar excess of piperidine ensures pseudo-first-order kinetics, rapidly trapping the carbonyl chloride before trace ambient moisture can react[2].

  • Sampling: Withdraw a 10 µL aliquot of the active 1H-imidazole-1-carbonyl chloride reaction mixture using a dry, gas-tight syringe.

  • In-Situ Quenching: Immediately inject the 10 µL aliquot into 990 µL of the quenching solution. Vortex vigorously for 15 seconds.

  • Incubation: Allow the mixture to stand at room temperature for 5 minutes to ensure complete conversion to the urea derivative.

  • Dilution: Dilute the quenched mixture 1:10 with standard LC-MS mobile phase (e.g., 50:50 Water:Acetonitrile) to bring the concentration within the linear dynamic range of the MS detector and prevent source saturation.

  • LC-MS Analysis: Inject 1 µL onto a C18 reversed-phase column. Use a rapid gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • System Validation Checkpoint: Monitor the Extracted Ion Chromatogram (EIC) for m/z 69.05 (free imidazole). If the quenching was successful and the system is validated, the free imidazole peak should be negligible (<5% relative abundance). The primary peak must correspond to the calculated [M+H]+ of the piperidine-imidazole urea derivative.

DecisionTree Start Analytical Goal for Carbonyl Chloride Q1 Need intact mass confirmation? Start->Q1 A1 Yes Q1->A1 A2 No (Quantification/ Reaction Monitoring) Q1->A2 Method1 Anhydrous FIA-MS (Use dry ACN/DCM) A1->Method1 Q2 Select Quenching Agent A2->Q2 M1 Methanol (Forms Methyl Carbamate) Q2->M1 M2 Secondary Amine (Forms Stable Urea) Q2->M2

Decision tree for selecting the optimal MS analysis strategy for reactive acyl chlorides.

Conclusion

While direct analysis of 1H-imidazole-1-carbonyl chloride is theoretically possible under strictly anhydrous conditions, it is practically fraught with reproducibility issues due to rapid hydrolysis. The in-situ chemical quenching strategy—particularly using secondary amines—provides a highly reliable, self-validating alternative. By converting the transient electrophile into a stable, highly ionizable derivative, researchers can leverage standard LC-MS workflows to achieve accurate reaction monitoring and quantitative profiling.

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Validation

A Comparative Guide to the Reactivity of Acyl Chlorides and 1H-Imidazole-1-carbonyl chloride for Acylation Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the efficient formation of amide and ester bonds is a cornerstone of molecular construction, particularly in t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the efficient formation of amide and ester bonds is a cornerstone of molecular construction, particularly in the development of new pharmaceuticals and functional materials. The choice of acylating agent is a critical decision that dictates reaction conditions, substrate scope, and overall efficiency. This guide provides an in-depth technical comparison between two classes of acylating agents: the highly reactive and widely used acyl chlorides, and the increasingly relevant 1H-imidazole-1-carbonyl chloride and its derivatives. By examining their underlying reactivity, stability, and practical handling considerations, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

Introduction: The Central Role of Acylation in Synthesis

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic chemistry. The reactivity of the acylating agent is paramount and is largely governed by the nature of the leaving group attached to the carbonyl carbon. A more reactive acylating agent can often drive reactions to completion under milder conditions and with a broader range of nucleophiles. However, high reactivity can also lead to challenges in handling, storage, and selectivity.

This guide focuses on a comparative analysis of two important classes of acylating agents:

  • Acyl Chlorides (e.g., Benzoyl Chloride): Long-established as highly reactive and versatile reagents for a vast array of acylation reactions.

  • 1H-Imidazole-1-carbonyl chloride and its in situ generated analogue, N-acylimidazolides: Often utilized for their milder reaction profiles and the generation of less corrosive byproducts.

The Foundation of Reactivity: Leaving Group Ability

The rate of nucleophilic acyl substitution is intrinsically linked to the ability of the leaving group to depart from the tetrahedral intermediate. A good leaving group is a weak base, as it can stabilize the negative charge it acquires upon departure. This principle is central to understanding the reactivity differences between acyl chlorides and imidazole-based acylating agents.

The leaving group in the acylation reaction with an acyl chloride is the chloride ion (Cl⁻) . The conjugate acid of the chloride ion is hydrochloric acid (HCl), which is a very strong acid with a pKa of approximately -6.3 to -7.[1][2][3][4][5] This indicates that the chloride ion is a very weak base and therefore an excellent leaving group.

In contrast, the leaving group from 1H-imidazole-1-carbonyl chloride or an N-acylimidazolide is imidazole . The conjugate acid of imidazole is the imidazolium ion, which has a pKa of about 7.[6][7][8]

Key Takeaway: The significant difference in the pKa values of their respective conjugate acids (HCl vs. imidazolium ion) establishes the chloride ion as a vastly superior leaving group compared to imidazole. This fundamental difference is the primary driver for the generally higher reactivity of acyl chlorides.

A Head-to-Head Comparison: Acyl Chlorides vs. 1H-Imidazole-1-carbonyl chloride

FeatureAcyl Chlorides (e.g., Benzoyl Chloride)1H-Imidazole-1-carbonyl chloride & N-Acylimidazolides
Reactivity Very HighHigh, but generally lower than acyl chlorides
Leaving Group Chloride (Cl⁻)Imidazole
pKa of Conjugate Acid of Leaving Group ~ -7 (HCl)[1][2][3][4][5]~ 7 (Imidazolium ion)[6][7][8]
Byproducts Corrosive HClImidazole (a weak base) and CO2 (if from CDI)
Handling Moisture-sensitive, often fuming, corrosiveGenerally crystalline solids, less moisture-sensitive
Substrate Scope Broad, including weakly nucleophilic substratesEffective with a wide range of nucleophiles, particularly amines
Side Reactions Prone to hydrolysis; can be aggressive with sensitive functional groupsGenerally milder, offering better selectivity in some cases

Mechanistic Insights

The acylation reactions for both classes of reagents proceed through a similar nucleophilic addition-elimination mechanism.

Acylation with Acyl Chlorides

The reaction is typically rapid and often exothermic.[9] The high electrophilicity of the carbonyl carbon, enhanced by the inductive effect of the chlorine atom, facilitates the initial nucleophilic attack. The subsequent collapse of the tetrahedral intermediate is rapid due to the excellent leaving group ability of the chloride ion.

Caption: Nucleophilic acyl substitution mechanism for an acyl chloride.

Acylation with 1H-Imidazole-1-carbonyl chloride or N-Acylimidazolides

When a carboxylic acid is activated with N,N'-carbonyldiimidazole (CDI), an N-acylimidazolide is formed in situ. This species is the active acylating agent. 1H-Imidazole-1-carbonyl chloride is a pre-formed, analogous reagent. The reaction with a nucleophile proceeds similarly, but the leaving group is imidazole.

Caption: Nucleophilic acyl substitution mechanism for an N-acylimidazolide.

Experimental Protocols for Comparative Analysis

To empirically determine the relative reactivity of an acyl chloride and 1H-imidazole-1-carbonyl chloride, a parallel kinetic study can be performed. The aminolysis of these acylating agents with a primary or secondary amine is a suitable model reaction.

General Protocol for Amide Synthesis using Benzoyl Chloride

This protocol is a standard procedure for the synthesis of N-substituted benzamides.

Materials:

  • Benzoyl chloride (1.0 eq)

  • Amine (e.g., aniline or benzylamine) (1.0 eq)

  • Base (e.g., triethylamine or pyridine) (1.1 eq)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • Dissolve the amine (10 mmol) and the base (11 mmol) in the anhydrous solvent (50 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (10 mmol) in the anhydrous solvent (10 mL) to the stirred amine solution dropwise over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water (50 mL).

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 30 mL).

  • Combine the organic layers, wash with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Amide Synthesis using 1H-Imidazole-1-carbonyl chloride

This protocol outlines the synthesis of an amide using a pre-formed imidazole-based acylating agent.

Materials:

  • 1H-Imidazole-1-carbonyl chloride (1.0 eq)

  • Amine (e.g., aniline or benzylamine) (1.0 eq)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

  • Dissolve the amine (10 mmol) in the anhydrous solvent (50 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Add a solution of 1H-imidazole-1-carbonyl chloride (10 mmol) in the anhydrous solvent (20 mL) to the stirred amine solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Workflow for Comparative Kinetic Analysis

To obtain quantitative data on the relative reactivity, the progress of the parallel reactions can be monitored over time using techniques such as HPLC, GC, or NMR spectroscopy by taking aliquots from the reaction mixture at specific time intervals.

cluster_0 Comparative Reactivity Workflow A Prepare identical solutions of amine in anhydrous solvent B1 Reaction Flask 1: Add Benzoyl Chloride (1.0 eq) at 0°C A->B1 B2 Reaction Flask 2: Add 1H-Imidazole-1-carbonyl chloride (1.0 eq) at 0°C A->B2 C Start timer and monitor both reactions at regular intervals B1->C B2->C D Quench aliquots and analyze by HPLC/GC/NMR C->D E Plot [Product] vs. Time for both reactions D->E F Determine initial reaction rates and compare E->F

Caption: Experimental workflow for comparing the reactivity of acylating agents.

Stability and Handling

Acyl Chlorides:

  • Stability: Acyl chlorides are highly susceptible to hydrolysis and must be handled in anhydrous conditions.[10][11] Aromatic acyl chlorides like benzoyl chloride are generally more stable than their aliphatic counterparts.[]

  • Handling: They are often fuming liquids and are corrosive. Reactions involving acyl chlorides produce HCl, which needs to be neutralized, typically with a tertiary amine base.[9]

1H-Imidazole-1-carbonyl chloride and N-Acylimidazolides:

  • Stability: These are generally more stable to ambient moisture than acyl chlorides and are often crystalline solids, making them easier to handle.[13]

  • Handling: They are less corrosive, and the byproduct of the acylation reaction is imidazole, a weak base that is less hazardous than HCl.

Conclusion: Selecting the Appropriate Reagent

The choice between an acyl chloride and an imidazole-based acylating agent is a strategic one that depends on the specific requirements of the synthesis.

  • Acyl chlorides remain the reagents of choice for reactions requiring high reactivity, especially with less nucleophilic substrates. Their broad applicability and the vast body of literature supporting their use make them a reliable and powerful tool in the synthetic chemist's arsenal. However, their handling requirements and the corrosive nature of the HCl byproduct must be carefully managed.

  • 1H-Imidazole-1-carbonyl chloride and in situ generated N-acylimidazolides offer a milder and often more selective alternative. The generation of non-corrosive byproducts and their greater stability make them attractive for complex syntheses, particularly in the presence of acid-sensitive functional groups. While generally less reactive than acyl chlorides, their reactivity is often sufficient for a wide range of transformations, especially with amine nucleophiles.

Ultimately, the optimal choice will be guided by a careful consideration of the nucleophilicity of the substrate, the presence of other functional groups, and the desired reaction conditions. For critical applications, the experimental validation of reactivity through a parallel kinetic study, as outlined in this guide, is highly recommended.

References

  • Strength of Acids – Introductory Chemistry. (n.d.).
  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. (2020). ACS Omega.
  • Synthesis of Benzamide
  • How to calculate the pKa of HCl class 11 chemistry CBSE. (2024). Vedantu.
  • Synthesis and analysis of amides. (n.d.).
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
  • pKa values in water and DMSO for HCl, HBr, HI, HClO4 and CF3SO3H. (2016). The Journal of Physical Chemistry A.
  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. (n.d.). University of Huddersfield Research Portal.
  • Table 7.2 Acidity constants (pKa) for some common acids. (n.d.).
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  • How to calcul
  • A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. (n.d.). Organic Syntheses Procedure.
  • Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... (n.d.). Pearson+.
  • Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research.
  • I don't understand why imidazole has a weak acidic group. (2016). Reddit.
  • Imidazole. (n.d.). Wikipedia.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Chemistry Central Journal.
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). RSC Publishing.
  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. (n.d.).
  • Solvent-free synthesis of amide: a novel technique of green chemistry. (n.d.). SciSpace.
  • Comparing Rate of Hydrolysis of Acyl halides. (2021). Chemistry Stack Exchange.
  • 26th June-2014 Research Article REGIOSELECTIVE N-ACYL
  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. (2011). Molecules.
  • On products of reaction of imidazole with benzoyl chloride under conditions of the Regel-Buchel reaction. (n.d.).
  • 4-Benzoyl-5-(4-chlorophenyl)-2-(methylsulfanyl)- 1H-imidazole. (n.d.). SciSpace.
  • 1H-Imidazole-1-carbonyl chloride, 2,5-dihydro-2-oxo- (9CI). (n.d.). NextSDS.
  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in W
  • 1H-Imidazole hydrochloride | CAS#:1467-16-9. (2025). Chemsrc.
  • Study of the Reaction of Hydroxybenzoyl Chlorides and Their Deriv
  • A Comparative Analysis of the Reactivity of Benzoyl Chloride, Benzoyl Bromide, and Benzoyl Iodide. (n.d.). Benchchem.
  • 1-Methyl-1H-imidazole-2-carbonyl chloride AldrichCPR 62366-45-4. (n.d.). Sigma-Aldrich.
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  • Separation of 1,1'-Carbonylbis(1H-imidazole) on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • 74731-19-4(IMIDAZOLE-1-CARBONYL CHLORIDE) Product Description. (n.d.). ChemicalBook.
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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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